(S)-(-)-Trityl glycidyl ether
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428235 | |
| Record name | (S)-(-)-Trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129940-50-7 | |
| Record name | (2S)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129940-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-Trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-Trityl Glycidyl Ether: Chemical Properties, Structure, and Applications
(S)-(-)-Trityl glycidyl ether is a versatile chiral building block extensively utilized in asymmetric synthesis. Its unique structural features, combining a bulky trityl protecting group with a reactive epoxide moiety, make it a valuable intermediate for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. The trityl group imparts significant steric bulk and lipophilicity to the molecule, influencing its solubility and reactivity. The presence of the chiral epoxide ring is central to its utility in stereoselective transformations.
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 129940-50-7 | |
| Molecular Formula | C₂₂H₂₀O₂ | |
| Molecular Weight | 316.39 g/mol | |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 99-102 °C | |
| Optical Rotation | [α]²⁰/D -10.5° (c=1 in chloroform) | |
| Boiling Point (Predicted) | 438.8 ± 40.0 °C | [3] |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. Almost transparent in hot methanol. | [3][4] |
| Storage Conditions | Store at room temperature or under inert gas (nitrogen or argon) at 2-8°C. Protect from moisture. | [3] |
Molecular Structure and Reactivity
The structure of this compound features a triphenylmethyl (trityl) group attached to the oxygen of what was the primary alcohol of (S)-glycidol. This bulky trityl group serves as a protecting group, preventing reactions at that site. The key reactive feature is the epoxide ring, which is susceptible to nucleophilic attack. This ring-opening reaction is the basis for its use in synthesizing more complex chiral molecules. The chirality at the stereocenter is typically preserved during these reactions, allowing for the transfer of stereochemical information.[5]
The trityl group is stable under neutral and basic conditions but can be selectively removed under acidic conditions to reveal the primary alcohol.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of (S)-glycidol with trityl chloride in the presence of a base.[5]
General Experimental Protocol:
-
Reaction Setup: A solution of (S)-glycidol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Trityl chloride and a base (e.g., triethylamine or pyridine) are added to the solution. The base scavenges the hydrochloric acid generated during the reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purification: The crude product is purified by recrystallization, often from a solvent like methanol, to yield the final product as a white crystalline solid.[3]
Application in the Synthesis of Chiral Amino Alcohols
This compound is a key starting material for the synthesis of enantiomerically pure vicinal amino alcohols, which are important structural motifs in many pharmaceutical compounds. The synthesis involves the regioselective ring-opening of the epoxide by an amine.
General Experimental Protocol:
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., a protic solvent like isopropanol or an aprotic solvent like THF).
-
Nucleophilic Addition: The desired amine is added to the solution. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the amine.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.
-
Work-up and Deprotection: Once the reaction is complete, the solvent is removed under reduced pressure. The trityl protecting group can then be removed under acidic conditions (e.g., using a solution of a strong acid like HCl in an organic solvent or a milder acid like acetic acid) to yield the chiral amino alcohol.
-
Purification: The final product is purified by an appropriate method, such as column chromatography or crystallization.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is critical for its use in synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (% ee) of chiral compounds like this compound.[6]
General Method Development Strategy:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of glycidyl ether enantiomers.[6]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.[7]
-
Detection: UV detection is typically used, with the wavelength selected based on the chromophores in the molecule.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The proton NMR spectrum of a related compound, (S)-glycidyl benzyl ether, shows characteristic signals for the epoxide and ether protons.[8] For this compound, one would expect to see signals corresponding to the trityl group protons (in the aromatic region) and the glycidyl moiety protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C stretching of the ether and epoxide groups.
Mandatory Visualizations
Logical Workflow for the Synthesis of a Chiral Amino Alcohol
Caption: Synthesis of a chiral amino alcohol from this compound.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. (S)-Glycidyl Trityl Ether | 129940-50-7 | TCI AMERICA [tcichemicals.com]
- 2. (S)-(-)-Glycidyl trityl ether [myskinrecipes.com]
- 3. This compound | 129940-50-7 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. chem.uci.edu [chem.uci.edu]
Synthesis and Mechanism of (S)-(-)-Trityl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and reaction mechanism of the chiral building block, (S)-(-)-Trityl glycidyl ether. This valuable intermediate is widely utilized in pharmaceutical and fine chemical synthesis due to its unique combination of a reactive epoxide moiety and a bulky, stereochemically-influential trityl protecting group.[1][2] This guide details a reliable synthetic protocol, delves into the reaction mechanism, and presents key quantitative and qualitative data to support researchers in its effective application.
Synthesis of this compound
The principal synthetic route to this compound involves the stereoretentive etherification of commercially available (S)-glycidol with trityl chloride. The reaction proceeds via the protection of the primary hydroxyl group of (S)-glycidol with the sterically demanding trityl group. This transformation is typically carried out in an aprotic solvent in the presence of a tertiary amine base and a nucleophilic catalyst.
Experimental Protocol
The following experimental protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of this compound.[3]
Materials:
-
(S)-Glycidol
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of (S)-glycidol (5.0 g, 61 mmol) in dichloromethane (30 mL) is prepared.
-
In a separate flask equipped with a magnetic stirrer and an ice bath, a solution of trityl chloride (18.6 g, 66.8 mmol) and triethylamine (16.9 mL, 122 mmol) in dichloromethane (67 mL) is prepared and cooled.
-
The (S)-glycidol solution is added slowly via syringe to the stirred trityl chloride solution under ice-bath conditions.
-
Following the complete addition of (S)-glycidol, 4-(dimethylamino)pyridine (DMAP) (742 mg, 6.08 mmol) is added to the reaction mixture.
-
The reaction is allowed to proceed, and its progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is worked up by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a white solid.
-
Purification is achieved by recrystallization from boiling methanol (approximately 200 mL) to afford this compound as white crystals.
Experimental Workflow
Reaction Mechanism
The tritylation of (S)-glycidol proceeds through a stereoretentive Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. The key feature of this mechanism is the formation of a highly stable triphenylmethyl (trityl) carbocation intermediate.
Step 1: Formation of the Trityl Cation In the presence of a Lewis acid or, in this case, facilitated by the polar solvent and the base, trityl chloride dissociates to form a resonance-stabilized trityl carbocation and a chloride ion. The stability of the trityl cation is attributed to the extensive delocalization of the positive charge across the three phenyl rings.
Step 2: Nucleophilic Attack by (S)-Glycidol The primary alcohol of (S)-glycidol, acting as a nucleophile, attacks the electrophilic trityl carbocation. This step forms a protonated ether intermediate.
Step 3: Deprotonation Triethylamine, acting as a base, deprotonates the oxonium ion intermediate to yield the final product, this compound, and triethylammonium chloride as a byproduct.
The reaction is highly stereoselective for the primary hydroxyl group due to the significant steric hindrance imposed by the bulky trityl group, which disfavors reaction at the secondary alcohol of a diol. In the case of glycidol, which possesses only a primary alcohol, the reaction proceeds smoothly at this position. The chirality at the C2 position of the glycidol is preserved throughout the reaction sequence as it is not directly involved in the bond-forming or bond-breaking steps.
Signaling Pathway Diagram
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₀O₂ | [3] |
| Molecular Weight | 316.39 g/mol | [3] |
| Yield | 73% (recrystallized) | [3] |
| Melting Point | 99-102 °C | [3] |
| Optical Rotation | [α]²⁰/D = -10.5° (c=1 in chloroform) | [2][3] |
| Enantiomeric Excess (ee) | >98% | |
| Appearance | White to light yellow crystalline powder | [2][3] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), the methine and methylene protons of the glycidyl moiety, and the methylene protons adjacent to the trityl ether oxygen. Based on analogous structures like (S)-glycidyl benzyl ether, the protons of the epoxide ring are expected to appear as multiplets in the range of 2.6-3.2 ppm, and the protons of the -CH₂-O-Tr group are expected around 3.4-3.7 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the trityl group, the quaternary carbon of the trityl group, and the three carbons of the glycidyl moiety. The carbon atoms of the epoxide ring are expected to appear in the range of 44-51 ppm, while the methylene carbon of the -CH₂-O-Tr group would be expected around 65-75 ppm.
-
-
Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are essential for determining the enantiomeric excess of the synthesized product.
Conclusion
The synthesis of this compound from (S)-glycidol and trityl chloride is a robust and reliable method for obtaining this important chiral building block. The Sₙ1 mechanism ensures the retention of stereochemistry at the chiral center. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient and reproducible preparation of this versatile compound for a wide range of applications.
References
The Versatile Chiral Synthon: A Technical Guide to (S)-(-)-Trityl Glycidyl Ether in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-Trityl glycidyl ether stands as a cornerstone chiral building block in modern organic synthesis, prized for its dual functionality that enables the stereocontrolled construction of complex molecules. This in-depth guide explores its fundamental applications, supported by detailed experimental protocols and quantitative data, to provide a comprehensive resource for professionals in research and drug development. Its utility stems from the presence of a reactive (S)-configured epoxide ring and a bulky, acid-labile trityl protecting group, a combination that allows for sequential, regioselective reactions while preserving stereochemical integrity.
Core Applications in Asymmetric Synthesis
The primary role of this compound is to serve as a chiral synthon for the introduction of a glycidol unit in a stereospecific manner. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the therapeutic activity is often confined to a single enantiomer. Key applications include the synthesis of chiral β-amino alcohols, which are crucial intermediates for β-blockers, as well as in the construction of other bioactive molecules.
The synthetic strategy typically involves two key transformations:
-
Regioselective Ring-Opening of the Epoxide: The epoxide ring is susceptible to nucleophilic attack, which can be controlled to occur regioselectively at the less sterically hindered terminal carbon. This reaction introduces a variety of functional groups while setting a new stereocenter.
-
Deprotection of the Trityl Group: The bulky trityl (triphenylmethyl) group serves as a robust protecting group for the primary alcohol. Its removal is typically achieved under mild acidic conditions, unmasking the hydroxyl functionality for further synthetic manipulations.
The logical workflow for the utilization of this compound in the synthesis of a chiral β-amino alcohol is depicted below:
Synthesis of Chiral β-Blockers: A Case Study of (S)-Metoprolol
The synthesis of (S)-Metoprolol from 4-(2-methoxyethyl)phenol and (S)-epichlorohydrin proceeds in two main steps. The optical purity of the final product is reported to be greater than 99% enantiomeric excess (ee), with an overall yield of 53.9%.[1]
Experimental Protocols
Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
This step involves the reaction of 4-(2-methoxyethyl)phenol with (S)-epichlorohydrin.
-
Materials:
-
4-(2-methoxyethyl)phenol
-
(S)-epichlorohydrin
-
Sodium hydroxide
-
Solvent (e.g., a suitable polar aprotic solvent)
-
-
Procedure:
-
4-(2-methoxyethyl)phenol is converted in situ to its corresponding phenoxide with sodium hydroxide treatment.
-
The phenoxide solution is then treated with (S)-epichlorohydrin.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired epoxide intermediate.
-
Step 2: Synthesis of (S)-Metoprolol
The synthesized epoxide is then reacted with isopropylamine to yield (S)-Metoprolol.
-
Materials:
-
(S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
Isopropylamine
-
Solvent (e.g., a protic solvent like methanol or ethanol)
-
-
Procedure:
-
The epoxide intermediate is dissolved in a suitable solvent.
-
An excess of isopropylamine is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed.
-
The solvent and excess isopropylamine are removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford (S)-Metoprolol.
-
The following diagram illustrates the experimental workflow for the synthesis of (S)-Metoprolol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (S)-Metoprolol.
| Step | Product | Starting Materials | Key Reagents | Yield | Enantiomeric Excess (ee) |
| 1 & 2 | (S)-Metoprolol | 4-(2-methoxyethyl)phenol, (S)-epichlorohydrin | NaOH, Isopropylamine | 53.9% (overall) | >99% |
Regioselective Ring-Opening with Amines
The reaction of epoxides with amines is a fundamental transformation for the synthesis of β-amino alcohols. The regioselectivity of this reaction is crucial, and with substrates like this compound, the attack of the amine typically occurs at the terminal, less hindered carbon of the epoxide.
A general procedure for the regioselective ring-opening of epoxides with amines under solvent-free conditions using a silica-bonded S-sulfonic acid (SBSSA) catalyst has been reported. This method offers high yields and excellent regioselectivity at room temperature.
General Experimental Protocol for Regioselective Ring-Opening
-
Materials:
-
Epoxide (1 mmol)
-
Amine (1 mmol)
-
Silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%)
-
Dichloromethane (for workup)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a magnetically stirred mixture of the epoxide and the amine, the SBSSA catalyst is added.
-
The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the mixture is diluted with dichloromethane and filtered to remove the catalyst.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the corresponding β-amino alcohol.
-
The following table presents data for the ring-opening of phenyl glycidyl ether (an analog of trityl glycidyl ether) with various amines using this protocol.
| Entry | Amine | Product | Time (h) | Yield (%) |
| 1 | Aniline | 1-Phenoxy-3-(phenylamino)propan-2-ol | 1.5 | 95 |
| 2 | p-Toluidine | 1-Phenoxy-3-(p-tolylamino)propan-2-ol | 1.5 | 96 |
| 3 | p-Anisidine | 1-(4-Methoxyphenylamino)-3-phenoxypropan-2-ol | 2 | 94 |
| 4 | p-Nitroaniline | 1-(4-Nitrophenylamino)-3-phenoxypropan-2-ol | 3 | 90 |
Deprotection of the Trityl Group
The final step in many synthetic sequences involving this compound is the removal of the trityl protecting group. This is typically achieved under mild acidic conditions, which cleave the ether linkage to reveal the primary alcohol.
General Experimental Protocol for Trityl Group Deprotection
A common method for trityl group deprotection involves the use of formic acid.
-
Materials:
-
Trityl-protected alcohol
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
-
-
Procedure:
-
The trityl-protected compound is treated with cold formic acid for a short period (e.g., 3 minutes).
-
The formic acid is then evaporated under high vacuum at room temperature.
-
The residue is co-evaporated twice from dioxane, followed by evaporations from ethanol and diethyl ether to ensure complete removal of the acid.
-
The final residue is extracted with warm water to dissolve the deprotected alcohol, and the insoluble triphenylmethanol byproduct is removed by filtration.
-
The aqueous filtrate is evaporated in vacuo to yield the purified alcohol.[1]
-
The following table summarizes various acidic conditions for the deprotection of trityl ethers, highlighting the versatility of this transformation.[2]
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups. |
References
An In-depth Technical Guide to the Chirality and Optical Activity of (S)-(-)-Trityl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-Trityl glycidyl ether is a crucial chiral building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive epoxide moiety with a bulky trityl protecting group, make it an invaluable intermediate for the asymmetric synthesis of complex molecules, particularly in the development of new pharmaceutical agents. This technical guide provides a comprehensive overview of the chirality and optical activity of this compound, including its physicochemical properties, detailed synthesis protocols, and methods for analyzing its enantiomeric purity. The content is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Physicochemical and Chiral Properties
This compound is a white to light yellow crystalline powder.[1] The "S" designation in its name refers to the absolute configuration of the stereocenter in the glycidyl unit, as determined by the Cahn-Ingold-Prelog priority rules. The negative sign, (-), indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.
The chirality of this molecule is fundamental to its application in asymmetric synthesis, where it allows for the introduction of a specific stereochemistry into a target molecule.[2] This stereochemical control is of utmost importance in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities and toxicities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 129940-50-7 | [1] |
| Molecular Formula | C₂₂H₂₀O₂ | [1] |
| Molecular Weight | 316.39 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 99-102 °C | [1] |
| Solubility | Almost transparent in hot methanol | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Optical Activity
The optical activity of a chiral compound is a defining physical property and is measured by its specific rotation. The specific rotation of this compound has been reported under various conditions, as summarized in the table below. It is important to note the conflicting values reported in toluene, which may arise from differences in experimental conditions or measurement errors.
Table 2: Optical Rotation Data for this compound
| Specific Rotation ([α]²⁰/D) | Concentration (c) | Solvent | Reference |
| -10.5° | 1 g/100 mL | Chloroform | [1] |
| +15.6° | 5 g/100 mL | Toluene | |
| -15° | 5 g/100 mL | Toluene | |
| +5.1° | 5 g/100 mL | Toluene |
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of (S)-glycidol with trityl chloride in the presence of a base. The trityl group acts as a bulky protecting group for the primary alcohol of glycidol.[2]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:[1]
Reagents:
-
(S)-glycidol
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
Procedure:
-
Under an argon atmosphere and in an ice bath, a solution of (S)-glycidol (5.0 g, 61 mmol) in CH₂Cl₂ (30 mL) is slowly added to a stirred solution of trityl chloride (18.6 g, 66.8 mmol) and triethylamine (16.9 mL, 122 mmol) in CH₂Cl₂ (67 mL).
-
After the addition is complete, DMAP (742 mg, 6.08 mmol) is added to the reaction mixture.
-
The reaction is allowed to gradually warm to room temperature and stirred for 14 hours.
-
The reaction mixture is then diluted with 300 mL of saturated aqueous NH₄Cl solution.
-
The mixture is further diluted with approximately 1 L of water to dissolve any precipitated salts.
-
The product is extracted with Et₂O (3 x volumes).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield a white solid.
-
The crude product is purified by recrystallization from boiling methanol (200 mL) to afford this compound as white crystals.
Analysis of Enantiomeric Purity
The enantiomeric purity of this compound is a critical parameter, and it is typically determined using chiral chromatography techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chiral Gas Chromatography (GC)
While a specific, validated method for this compound was not found in the surveyed literature, a general approach using a chiral capillary column is standard for determining the enantiomeric excess of such compounds. An enantiomeric excess of 98% has been reported for this compound as determined by GLC (Gas-Liquid Chromatography).
General Experimental Protocol (Hypothetical):
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Temperature Program: A temperature gradient would be optimized to achieve baseline separation of the (S) and (R) enantiomers, for example, starting at 150 °C and ramping to 250 °C.
Chiral High-Performance Liquid Chromatography (HPLC)
General Experimental Protocol (Hypothetical):
-
Column: A chiral column such as a Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio would be optimized to achieve separation (e.g., 90:10 hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm, due to the aromatic trityl group).
Spectroscopic Data
-
¹H NMR: Aromatic protons of the trityl group would appear as a complex multiplet in the range of 7.2-7.5 ppm. The protons of the glycidyl moiety would appear at higher field, with characteristic shifts for the oxirane ring and the adjacent methylene group.
-
¹³C NMR: Aromatic carbons of the trityl group would be observed in the 120-145 ppm region. The carbons of the glycidyl group would appear at higher field.
-
IR Spectroscopy: Characteristic peaks for C-O-C stretching of the ether and epoxide, and aromatic C-H and C=C stretching from the trityl group would be present.
-
Mass Spectrometry: The molecular ion peak would be expected, along with a prominent peak corresponding to the stable trityl cation.
Applications in Drug Development
This compound is a valuable chiral synthon for the preparation of a wide range of pharmaceutical compounds. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups while retaining the stereochemistry at the adjacent carbon.[2] This makes it a key intermediate in the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect.
Conclusion
This compound is a cornerstone chiral building block for asymmetric synthesis in the pharmaceutical and fine chemical industries. A thorough understanding of its chiral properties, optical activity, and the methods for its synthesis and analysis is essential for its effective application. This guide provides a consolidated resource of its key technical aspects to aid researchers and professionals in their drug development endeavors. While detailed spectroscopic and some analytical data are not widely published, the provided protocols and general methodologies offer a strong foundation for working with this important chiral intermediate.
References
(S)-(-)-Trityl glycidyl ether CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (S)-(-)-Trityl glycidyl ether, a key chiral building block in modern organic synthesis. This document outlines its chemical properties, applications, and a representative experimental protocol for its use.
Core Chemical Data
This compound, with the CAS number 129940-50-7, is a white to light yellow crystalline powder.[1] Its molecular formula is C₂₂H₂₀O₂, and it has a molecular weight of 316.39 g/mol .[2][3] This compound is widely utilized in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceuticals.[4]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 129940-50-7 | [2][3] |
| Molecular Formula | C₂₂H₂₀O₂ | [2][3] |
| Molecular Weight | 316.39 g/mol | [2][3] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 99-102 °C | |
| Optical Rotation | [α]20/D −10.5° (c = 1 in chloroform) | |
| Purity | ≥98% |
Synthetic Utility and Applications
This compound serves as a versatile chiral intermediate. The trityl (triphenylmethyl) group acts as a bulky protecting group for the primary alcohol, which can be selectively removed under acidic conditions.[4] The core utility of this molecule lies in the high reactivity of its epoxide ring, which is susceptible to nucleophilic attack.[4] This ring-opening reaction proceeds with high stereoselectivity, allowing for the introduction of a chiral center into the target molecule.[4]
This compound is a crucial starting material in the multi-step synthesis of various pharmaceutical agents, including potent prostaglandin D₂ (PGD₂) receptor antagonists and (-)-actisonitrile.[1] Its application extends to polymer chemistry, where it is used to create specialized monomers.[4]
Representative Experimental Protocol: Nucleophilic Ring-Opening
The following is a representative experimental protocol for the nucleophilic ring-opening of a glycidyl ether, adapted from methodologies used for analogous compounds. This protocol illustrates the general procedure for reacting an alcohol with an activated epoxide in the presence of a base.
Reaction Scheme:
Materials:
-
This compound
-
Nucleophile (e.g., a substituted phenol)
-
Cesium Fluoride (CsF) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add cesium fluoride (1.2 eq) to the solution and stir for 1 hour at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for several hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the desired ring-opened product.
This is a generalized protocol and may require optimization for specific substrates and scales.
Role in Prostaglandin D₂ Receptor Antagonist Synthesis
This compound is a key chiral precursor for the synthesis of certain prostaglandin D₂ (PGD₂) receptor antagonists. PGD₂ is a lipid mediator that signals through the DP1 and DP2 (also known as CRTH2) receptors.[3] The signaling pathway, particularly through the DP1 receptor, involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Antagonists of this receptor block the binding of PGD₂ and inhibit this signaling cascade, which is relevant in inflammatory conditions such as asthma and allergic rhinitis.
References
Spectroscopic Profile of (S)-(-)-Trityl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (S)-(-)-Trityl glycidyl ether, a key chiral building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines general experimental protocols for acquiring such data, and includes visualizations to illustrate the relationship between the molecule's structure and its spectral features.
Spectroscopic Data
Due to the challenges in sourcing direct experimental spectra from a single, publicly available repository, the following data is a composite of information gathered from various sources, including predicted data where experimental data was not available. Researchers are advised to verify this data with their own experimental results.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the trityl group, and the protons of the glycidyl moiety.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.50 | Multiplet | 15H | Aromatic protons (Trityl group) |
| ~3.15 | Multiplet | 1H | Oxirane CH |
| ~3.40 | Doublet of doublets | 1H | -O-CH₂ (diastereotopic) |
| ~3.75 | Doublet of doublets | 1H | -O-CH₂ (diastereotopic) |
| ~2.80 | Doublet of doublets | 1H | Oxirane CH₂ (diastereotopic) |
| ~2.60 | Doublet of doublets | 1H | Oxirane CH₂ (diastereotopic) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon NMR) Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~144.0 | Quaternary Aromatic Carbon (Trityl) |
| ~128.7 | Aromatic CH (Trityl) |
| ~128.0 | Aromatic CH (Trityl) |
| ~127.2 | Aromatic CH (Trityl) |
| ~86.5 | Quaternary Carbon C(Ph)₃ |
| ~70.0 | -O-CH₂ |
| ~51.0 | Oxirane CH |
| ~44.5 | Oxirane CH₂ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
IR (Infrared) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2990-2850 | Medium | Aliphatic C-H stretch |
| ~1595, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250-1200 | Strong | Asymmetric C-O-C stretch (ether) |
| ~1100-1000 | Strong | Symmetric C-O-C stretch (ether) |
| ~910, 840 | Medium-Strong | Epoxide ring vibrations (C-O stretch) |
| ~750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: Predicted characteristic absorption bands. Actual peak positions and intensities can vary.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of solid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The typical volume of solvent is 0.6-0.7 mL.
-
To ensure a homogenous solution and remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Sample Preparation:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect the spectrum.
-
Visualization of Molecular Structure and Spectroscopic Correlation
The following diagrams illustrate the relationship between the chemical structure of this compound and its expected spectroscopic signals.
Caption: Molecular structure of this compound.
Caption: Generalized workflow for spectroscopic analysis.
Role of the trityl group in (S)-(-)-Trityl glycidyl ether
An In-depth Technical Guide on the Core Role of the Trityl Group in (S)-(-)-Trityl Glycidyl Ether for Researchers, Scientists, and Drug Development Professionals.
This compound is a key chiral building block in modern organic synthesis, prized for its versatility in constructing enantiomerically pure molecules. At the heart of its utility lies the triphenylmethyl (trityl) group, a bulky and strategic protecting group that dictates the molecule's reactivity and stereochemical outcomes. This technical guide delves into the multifaceted role of the trityl group in this compound, providing a comprehensive overview of its function, supported by experimental data and protocols.
The primary role of the trityl group in this compound is to act as a protecting group for the primary hydroxyl of (S)-glycidol. This protection is crucial for isolating the reactivity of the epoxide ring, allowing for selective nucleophilic attack at this site. The trityl group's significant steric bulk is its most defining feature, which governs its remarkable selectivity for primary alcohols over more sterically hindered secondary and tertiary alcohols.[1][2] This chemoselectivity is a cornerstone of its application in complex, multi-step syntheses.[1]
The protection of an alcohol with a trityl group, typically using trityl chloride, proceeds via a unimolecular nucleophilic substitution (S"N"1) mechanism. This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[1] The bulky nature of the trityl group ensures that this reaction occurs preferentially at the less sterically encumbered primary hydroxyl group.
Directing Reactivity: The Trityl Group's Influence on Epoxide Ring-Opening
Once the primary hydroxyl group is protected, the epoxide ring in this compound becomes the primary site for chemical transformations. The epoxide is susceptible to ring-opening by a wide array of nucleophiles, including amines, alcohols, thiols, and organometallic reagents.[3] In reactions with strong nucleophiles under basic or neutral conditions, the ring-opening proceeds via an S"N"2 mechanism. The steric hindrance provided by the adjacent bulky trityl group directs the incoming nucleophile to attack the less substituted terminal carbon of the epoxide. This regioselectivity is a critical aspect of the synthetic utility of this compound, ensuring the formation of a single, desired regioisomer.
The chirality at the stereocenter of the glycidyl ether moiety is preserved during these S"N"2 reactions, making it an invaluable tool for stereoselective synthesis.[3] This property is particularly important in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.
Quantitative Data on Tritylation and Epoxide Ring-Opening Reactions
The following tables summarize quantitative data from key experiments involving the synthesis and subsequent reactions of this compound.
| Entry | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Base | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | (S)-Glycidol | Trityl Chloride | This compound | CH₂Cl₂ | Triethylamine, DMAP | 14 | RT | 73 | [4] |
| 2 | 1-Naphthol | (±)-Epichlorohydrin | (±)-1-(1-Naphthyloxy)-2,3-epoxypropane | 2-Butanone | K₂CO₃ | 3 | 75 | 96 | [5] |
| 3 | 4-Hydroxyphenylacetamide | (R)-Epichlorohydrin | (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide | Water | NaOH, Benzyltrimethylammonium chloride | 46 | -3 to 0 | ~67 (of mixed product) | [2] |
Table 1: Synthesis of Glycidyl Ethers. This table presents the reaction conditions and yields for the synthesis of this compound and related glycidyl ether intermediates used in the synthesis of β-blockers.
| Entry | Epoxide | Nucleophile | Product | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | (±)-1-(1-Naphthyloxy)-2,3-epoxypropane | Isopropylamine | (±)-Propranolol | Isopropylamine/Water | 1 | Reflux | 89 | [5] |
| 2 | (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide & (S)-chlorohydrin mixture | Isopropylamine | (S)-Atenolol | Isopropylamine/Water | 12 | 10-15 | 75 | [2] |
| 3 | (S)-4-(2,3-Epoxypropoxy)-1H-indole | Isopropylamine | (S)-Pindolol | Ethanol | 14 | Heating | 89 | [6] |
Table 2: Synthesis of β-Blockers via Epoxide Ring-Opening. This table details the conditions for the ring-opening of various glycidyl ethers with isopropylamine to produce common β-blockers, demonstrating the utility of this synthetic strategy.
Detailed Experimental Protocols
Synthesis of this compound[4]
To a stirred solution of trityl chloride (18.6 g, 66.8 mmol) and triethylamine (16.9 mL, 122 mmol) in dichloromethane (67 mL) under an argon atmosphere and cooled in an ice bath, a solution of (S)-glycidol (5.0 g, 61 mmol) in dichloromethane (30 mL) is added slowly via syringe. After the addition is complete, 4-dimethylaminopyridine (DMAP) (742 mg, 6.08 mmol) is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 14 hours. The reaction mixture is subsequently diluted with 300 mL of a saturated aqueous solution of ammonium chloride and further diluted with water to approximately 1 L to dissolve any precipitated salts. The product is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a white solid. The crude product is purified by recrystallization from boiling methanol (200 mL) to afford this compound as white crystals (14.1 g, 73% yield).
Synthesis of (S)-Propranolol from a Glycidyl Ether Intermediate[5][7]
A solution of (±)-1-(1-naphthyloxy)-2,3-epoxypropane (2g, 10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 1 hour.[5] The solvent is then removed under reduced pressure to yield crude (±)-propranolol (2.2g, 89% yield), which can be purified by recrystallization from hexane.[5] For the enantioselective synthesis, a solution of the glycidyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 ml) is stirred for 15 minutes. Isopropylamine (16 mmol, 1.2 ml) is then added, and the mixture is stirred at ambient temperature for 24 hours. The reaction mixture is cooled and filtered. The resulting solid is washed with dichloromethane, treated with a 10% aqueous sodium hydroxide solution (10 ml), and extracted with dichloromethane (2 x 50 ml). The combined organic layers are washed with water (5 x 50 ml) and dried over sodium sulfate to yield (S)-propranolol.[7]
Visualizing the Synthetic Pathway
The role of this compound as a chiral building block is exemplified in the multi-step synthesis of β-blockers. The following diagrams illustrate the logical flow of these synthetic processes.
Caption: Synthesis of this compound.
Caption: General synthesis of β-blockers.
References
- 1. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents | MDPI [mdpi.com]
- 2. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 129940-50-7 [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. S(-)-PINDOLOL synthesis - chemicalbook [chemicalbook.com]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
A Technical Guide to Chiral Epoxides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are pivotal intermediates in modern organic synthesis, serving as versatile building blocks for the construction of complex, stereochemically defined molecules.[1][2] Their significance is underscored by their prevalence in a wide array of pharmaceuticals, agrochemicals, and natural products. The inherent ring strain of the three-membered ether ring allows for regio- and stereospecific ring-opening reactions, enabling the introduction of two vicinal stereocenters with high fidelity.[2][3] This control over stereochemistry is paramount in drug development, where the biological activity of a molecule is often dictated by its precise three-dimensional arrangement. The development of catalytic, enantioselective methods for the synthesis of chiral epoxides has been a landmark achievement in organic chemistry, recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions.[4]
This in-depth technical guide provides a comprehensive overview of the core methodologies for the asymmetric synthesis of chiral epoxides, with a focus on the Sharpless, Jacobsen-Katsuki, and Shi epoxidations. It includes detailed experimental protocols, quantitative data for key transformations, and visualizations of reaction mechanisms and their application in synthetic workflows.
Core Methodologies for Asymmetric Epoxidation
The strategic selection of an asymmetric epoxidation method is primarily dictated by the substrate's functional group pattern. The following sections delve into the three preeminent methods, outlining their mechanisms, substrate scope, and practical considerations.
Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[5][6] It employs a catalyst generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[7] A key advantage of the SAE is that the facial selectivity of the epoxidation is determined by the chirality of the DET used, allowing for the synthesis of either enantiomer of the desired 2,3-epoxyalcohol with high predictability.[8]
Reaction Mechanism
The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex. The mechanism involves the exchange of isopropoxide ligands for the chiral tartrate, the allylic alcohol substrate, and the TBHP oxidant.[5][7] The chiral environment created by the tartrate ligand directs the delivery of the oxygen atom from the coordinated TBHP to one specific face of the alkene.
Quantitative Data for Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Geraniol | (+)-DIPT | >95 | >95 | [9] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [10] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 | [10] |
| Cinnamyl alcohol | (+)-DET | 90 | 96 | [9] |
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C in a dry ice/acetone bath.
-
To the cooled and stirred suspension, add L-(+)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) via syringe. Stir the resulting mixture for 30 minutes at -20 °C to form the chiral catalyst.
-
Add geraniol to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (TBHP) in toluene dropwise over 10-15 minutes, ensuring the internal temperature remains below -10 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir the biphasic mixture vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral epoxy alcohol.[11]
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[12][13] This reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl, bleach).[14] A significant advantage of the Jacobsen-Katsuki epoxidation is its broader substrate scope compared to the Sharpless epoxidation, as it does not require the presence of a directing allylic alcohol functionality.[12]
Reaction Mechanism
The proposed mechanism involves the oxidation of the Mn(III)-salen complex by the terminal oxidant to generate a high-valent Mn(V)-oxo species. This active intermediate then transfers its oxygen atom to the alkene substrate. The exact mechanism of oxygen transfer is still a subject of discussion, with evidence supporting both a concerted and a stepwise radical pathway depending on the substrate.[12]
Quantitative Data for Jacobsen-Katsuki Epoxidation
| Alkene Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| (Z)-1-Phenylpropene | NaOCl | 84 | 92 | [15] |
| Indene | NaOCl | 89 | 88 | [16] |
| 1,2-Dihydronaphthalene | m-CPBA | 89 | 96 | [15] |
| (Z)-Stilbene | NaOCl | 63 | 97 | [15] |
Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene
-
To a round-bottom flask, add a solution of indene in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add the chiral (R,R)-Jacobsen's catalyst (typically 1-5 mol%).
-
Add 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) as an axial ligand to improve catalyst performance.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach) while stirring vigorously to ensure efficient mixing of the biphasic system.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude indene oxide by flash column chromatography.[16]
Shi Asymmetric Epoxidation
The Shi asymmetric epoxidation is a powerful organocatalytic method for the epoxidation of a wide range of alkenes, including trans-disubstituted and trisubstituted olefins.[1][17] This reaction utilizes a chiral ketone catalyst derived from D-fructose and potassium peroxymonosulfate (Oxone) as the terminal oxidant.[4] Being a metal-free system, the Shi epoxidation offers advantages in terms of catalyst cost, toxicity, and ease of removal from the final product.
Reaction Mechanism
The reaction proceeds through the in situ generation of a chiral dioxirane intermediate from the ketone catalyst and Oxone.[4][17] The dioxirane is a potent oxygen transfer agent that epoxidizes the alkene. The reaction is typically performed in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the water-soluble oxidant and the organic-soluble substrate and catalyst.[1] The pH of the reaction medium is crucial and is generally maintained around 10.5 to favor dioxirane formation and minimize catalyst decomposition via the Baeyer-Villiger side reaction.[1]
Quantitative Data for Shi Asymmetric Epoxidation
| Alkene Substrate | Yield (%) | ee (%) | Reference |
| trans-β-Methylstyrene | 90 | 92 | [18] |
| 1-Phenylcyclohexene | 95 | 96 | [18] |
| trans-Stilbene | 85 | 94 | [18] |
| α-Methylstyrene | 78 | 87 | [18] |
Experimental Protocol: Shi Asymmetric Epoxidation of trans-β-Methylstyrene
-
To a round-bottom flask, add the chiral fructose-derived ketone catalyst, a solution of sodium tetraborate decahydrate and EDTA in water, and tetrabutylammonium hydrogensulfate.
-
Add a solution of trans-β-methylstyrene in a mixture of acetonitrile and dimethoxymethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Simultaneously add an aqueous solution of Oxone and EDTA, and an aqueous solution of potassium carbonate dropwise over 1 hour using two separate addition funnels.
-
Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Warm the mixture to room temperature over 1 hour.
-
Dilute the reaction mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.[4]
Application of Chiral Epoxides in Drug Development
Chiral epoxides are invaluable intermediates in the synthesis of a wide range of pharmaceuticals.[19][20] Their ability to undergo stereospecific ring-opening with various nucleophiles allows for the efficient construction of complex chiral molecules. The following workflow illustrates the central role of a chiral epoxide intermediate in a typical drug development pipeline.
A notable example is the synthesis of the HIV protease inhibitor Indinavir, where a key step involves the Jacobsen-Katsuki epoxidation of indene to form a chiral epoxide intermediate.[16] Similarly, the Sharpless epoxidation has been instrumental in the synthesis of various natural products and bioactive molecules, such as the gypsy moth pheromone (+)-disparlure.[10][21] The organocatalytic Shi epoxidation provides a metal-free alternative for the synthesis of chiral epoxide intermediates, which is particularly advantageous in pharmaceutical manufacturing to avoid metal contamination in the final drug substance.[22]
Conclusion
The development of catalytic asymmetric epoxidation methodologies has revolutionized the field of organic synthesis, providing chemists with powerful tools to construct complex chiral molecules with high levels of stereocontrol. The Sharpless, Jacobsen-Katsuki, and Shi epoxidations each offer unique advantages in terms of substrate scope, catalyst type, and reaction conditions, making them indispensable reactions in the modern synthetic chemist's toolbox. Their application in the synthesis of pharmaceuticals and other bioactive compounds highlights the critical role of chiral epoxides as versatile and valuable intermediates in the quest for new and improved medicines. As the demand for enantiomerically pure compounds continues to grow, the importance of these and future asymmetric epoxidation methods will undoubtedly continue to expand.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]
- 3. survivaltechnologies.in [survivaltechnologies.in]
- 4. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shi Epoxidation [organic-chemistry.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. mdpi.com [mdpi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Organocatalyzed epoxidation in the total synthesis of (−)-trans-, (+)-trans- and (+)-cis-disparlures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatility of Glycidyl Ethers: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, glycidyl ethers serve as indispensable and highly versatile building blocks. Their inherent reactivity, centered around a strained three-membered epoxide ring, allows for a wide array of chemical transformations, making them crucial intermediates in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. This in-depth technical guide explores the core principles of utilizing glycidyl ethers in chemical synthesis, focusing on their reactivity, key experimental protocols, and their application in the development of therapeutic agents.
Core Principles of Glycidyl Ether Reactivity
The synthetic utility of glycidyl ethers stems from the high reactivity of the oxirane (epoxide) ring, which is susceptible to nucleophilic attack.[1][2][3] This ring-opening reaction can be initiated by a diverse range of nucleophiles, including alcohols, amines, thiols, and carbanions, leading to the formation of functionalized β-substituted alcohols. The regioselectivity of this ring-opening is a critical aspect of their chemistry and is highly dependent on the reaction conditions.
Under basic or nucleophilic conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon of the epoxide ring, resulting in the formation of a secondary alcohol.[4][5][6]
Conversely, under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The reaction then proceeds with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge.[4][5][6][7] This control over regioselectivity makes glycidyl ethers powerful tools for directing the synthesis of specific isomers.
Synthesis of Glycidyl Ethers
The most common method for the synthesis of glycidyl ethers is the reaction of an alcohol or phenol with epichlorohydrin in the presence of a base.[5][7][8][9] This process, often referred to as glycidylation, can also be catalyzed by Lewis acids.[10][11] A general workflow for the base-catalyzed synthesis is depicted below.
References
- 1. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. A FACILE SYNTHESIS OF (S) – (-) – PROPRANOLOL [jsciences.ut.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of β-Blockers Using (S)-(-)-Trityl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chiral β-blockers utilizing (S)-(-)-Trityl glycidyl ether as a key chiral starting material. The protocols focus on a two-step synthetic strategy involving the deprotection of this compound to the versatile intermediate (S)-glycidol, followed by its reaction with various phenolic compounds to yield the target (S)-β-blockers. This methodology ensures the stereospecific synthesis of the pharmacologically active S-enantiomer.
Introduction
β-Adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs pivotal in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The therapeutic efficacy of many β-blockers resides predominantly in the (S)-enantiomer. Consequently, the enantioselective synthesis of these compounds is of paramount importance in drug development and manufacturing to maximize therapeutic benefit and minimize potential side effects associated with the inactive (R)-enantiomer.
This compound is a valuable chiral building block for the asymmetric synthesis of pharmaceuticals. Its bulky trityl protecting group allows for the stable storage and handling of the chiral epoxide. The synthetic utility of this compound lies in its facile deprotection to (S)-glycidol, a highly reactive and versatile intermediate for the introduction of the chiral (S)-glyceryl moiety found in many β-blockers.
This document outlines a general protocol for the detritylation of this compound and provides specific, detailed protocols for the synthesis of four widely used β-blockers: (S)-Propranolol, (S)-Metoprolol, (S)-Atenolol, and (S)-Bisoprolol.
Synthetic Strategy Overview
The general synthetic approach involves two main stages as depicted in the workflow below. The first stage is the acid-catalyzed deprotection of this compound to yield (S)-glycidol. The second stage involves the base-catalyzed condensation of (S)-glycidol with the respective phenolic precursor, followed by the ring-opening of the resulting glycidyl ether intermediate with an appropriate amine.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Deprotection of this compound to (S)-Glycidol
This protocol describes the acid-catalyzed removal of the trityl group to yield the key intermediate, (S)-glycidol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
To the stirred solution at room temperature, add TFA (2.0-5.0 equiv) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude (S)-glycidol.
-
The crude product can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Typical Yield | >90% | [1] |
| Reaction Time | 1 - 4 hours | [1] |
| Temperature | Room Temperature | [1] |
Protocol 2: Synthesis of (S)-Propranolol from (S)-Glycidol
Materials:
-
(S)-Glycidol
-
1-Naphthol
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Butanone (MEK), anhydrous
-
Isopropylamine
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
To a stirred solution of 1-naphthol (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous 2-butanone, add (S)-glycidol (1.1 equiv).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.
-
To the crude epoxide, add excess isopropylamine and a small amount of water.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the excess isopropylamine and solvent under reduced pressure to yield crude (S)-Propranolol.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
| Parameter | Value | Reference |
| Overall Yield | ~85-90% | [2][3] |
| Enantiomeric Excess | >98% |
Protocol 3: Synthesis of (S)-Metoprolol from (S)-Glycidol
Materials:
-
(S)-Glycidol
-
4-(2-Methoxyethyl)phenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
An appropriate solvent (e.g., DMF, Methanol)
-
Isopropylamine
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(2-methoxyethyl)phenol (1.0 equiv) and a base (e.g., NaOH, 1.1 equiv) in a suitable solvent.
-
Add (S)-glycidol (1.1 equiv) to the mixture and stir at a slightly elevated temperature (e.g., 40-60 °C) until the formation of the glycidyl ether is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
To the resulting crude (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, add isopropylamine.
-
Heat the reaction mixture, typically under reflux, for several hours.
-
After the reaction is complete, remove the excess isopropylamine and solvent to obtain crude (S)-Metoprolol.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Overall Yield | High | [4][5] |
| Enantiomeric Excess | >99% | [6][7] |
Protocol 4: Synthesis of (S)-Atenolol from (S)-Glycidol
Materials:
-
(S)-Glycidol
-
4-Hydroxyphenylacetamide
-
A suitable base (e.g., Sodium hydroxide)
-
A suitable solvent (e.g., a mixture of water and an organic solvent)
-
Isopropylamine
-
Standard laboratory glassware
Procedure:
-
React 4-hydroxyphenylacetamide (1.0 equiv) with (S)-glycidol (1.1 equiv) in the presence of a base in a suitable solvent system.
-
The reaction is typically carried out at room temperature to slightly elevated temperatures.
-
Once the formation of (S)-4-((2,3-epoxypropoxy)phenyl)acetamide is complete, the intermediate is reacted directly with isopropylamine.
-
The amination reaction is generally performed in water or a protic solvent.
-
After completion of the reaction, (S)-Atenolol is isolated.
-
Purification can be achieved by recrystallization.
| Parameter | Value | Reference |
| Overall Yield | ~60% (from chlorohydrin intermediate) | [8][9] |
| Enantiomeric Excess | >99% | [8][9] |
Protocol 5: Synthesis of (S)-Bisoprolol from (S)-Glycidol
Materials:
-
(S)-Glycidol
-
4-((2-Isopropoxyethoxy)methyl)phenol
-
A suitable base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., DMF)
-
Isopropylamine
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-((2-isopropoxyethoxy)methyl)phenol (1.0 equiv) in an anhydrous solvent, add a strong base like sodium hydride.
-
Add (S)-glycidol (1.1 equiv) and stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction and extract the glycidyl ether intermediate.
-
React the intermediate with isopropylamine, typically with heating.
-
Work-up the reaction mixture to isolate the crude (S)-Bisoprolol.
-
Purify the product by column chromatography or by forming a salt (e.g., fumarate) and recrystallizing.
| Parameter | Value | Reference |
| Overall Yield | High | [10][11] |
| Enantiomeric Excess | >96% | [10][11] |
Mechanism of Action: β-Adrenergic Receptor Signaling Pathway
β-blockers exert their therapeutic effects by competitively antagonizing the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.
Caption: β-Adrenergic Receptor Signaling Pathway and the Action of β-Blockers.
The binding of a catecholamine to a β-adrenergic receptor activates the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects associated with sympathetic stimulation, such as increased heart rate, contractility, and blood pressure. β-blockers prevent this cascade by occupying the receptor binding site, thereby inhibiting the initial activation step.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application of (S)-(-)-Trityl Glycidyl Ether in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Trityl glycidyl ether ((S)-TGE) is a chiral epoxide monomer that serves as a valuable building block in polymer chemistry. Its prominent application lies in the synthesis of optically active, well-defined poly(glycidyl ether)s through anionic ring-opening polymerization (AROP). The bulky trityl protecting group allows for controlled polymerization and can be subsequently removed under acidic conditions to yield linear polyglycerol (LPG), a highly biocompatible and hydrophilic polymer with significant potential in biomedical applications, particularly drug delivery.[1][2] The chirality of the monomer is preserved during polymerization, leading to the formation of stereoregular polymers.[1]
This document provides detailed application notes and experimental protocols for the polymerization of (S)-TGE, the characterization of the resulting polymer, its deprotection to linear polyglycerol, and an exemplary application in the formulation of drug-delivery nanoparticles.
Key Applications
The primary applications of this compound in polymer chemistry include:
-
Synthesis of Chiral Polymers: (S)-TGE is polymerized to create isotactic poly((S)-Trityl glycidyl ether), a chiral polymer with a defined stereochemistry.[1]
-
Preparation of Linear Polyglycerol (LPG): The trityl groups on poly((S)-TGE) can be cleaved to produce linear polyglycerol, a biocompatible and water-soluble polymer sought after for biomedical applications.[2][3]
-
Drug Delivery Systems: Linear polyglycerol derived from (S)-TGE can be used to formulate nanoparticles for the encapsulation and controlled release of therapeutic agents. The chirality of the polymer backbone may offer specific interactions with biological systems.[4]
-
Functional Materials: The hydroxyl groups of the resulting linear polyglycerol can be further modified to create a variety of functional polymers for diverse applications.
Data Presentation: Polymerization of this compound
The following table summarizes quantitative data from the anionic ring-opening polymerization of (S)-TGE under different conditions. This data is compiled from a study by Park et al. (2023), which investigated both mechanochemical (solid-state) and solution polymerization methods.[5]
| Polymerization Method | Monomer | Initiator (mol%) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Mechanochemical (Ball Milling) | (S)-TGE | t-BuOK (1%) | 1 | 99 | 24,800 | 1.25 |
| Solution (Toluene, 60°C) | (S)-TGE | t-BuOK (1%) | 24 | 15 | 4,900 | 1.15 |
Mn = Number-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound (Solution Method)
This protocol describes a general procedure for the solution-based anionic ring-opening polymerization of (S)-TGE to synthesize poly((S)-Trityl glycidyl ether).
Materials:
-
This compound ((S)-TGE) monomer
-
Anhydrous toluene
-
Potassium tert-butoxide (t-BuOK) as initiator
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Monomer and Solvent Preparation: Dry the (S)-TGE monomer under vacuum. Purify toluene by distilling it over a suitable drying agent (e.g., sodium/benzophenone) and store it under an inert atmosphere.
-
Initiator Preparation: Prepare a stock solution of t-BuOK in anhydrous toluene of a known concentration.
-
Polymerization Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and flame-dry it under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction:
-
Add the desired amount of (S)-TGE monomer to the Schlenk flask.
-
Add anhydrous toluene via syringe to achieve the desired monomer concentration (e.g., 1 M).
-
Heat the solution to the desired reaction temperature (e.g., 60°C).[5]
-
Inject the calculated amount of t-BuOK initiator solution into the stirred monomer solution to achieve the target monomer-to-initiator ratio.
-
-
Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 24 hours).[5] The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified poly((S)-Trityl glycidyl ether) under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Chemical Structure: Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Chirality: The optical activity of the monomer, this compound, is typically around [α]D²⁰ = -10.5° (c=1 in chloroform).[6] While the specific rotation of the polymer is not widely reported, retention of chirality is expected. The optical activity of the resulting polymer should be measured using polarimetry to confirm the stereoregularity.
Protocol 2: Deprotection of Poly((S)-Trityl glycidyl ether) to Linear Polyglycerol
This protocol outlines the acidic cleavage of the trityl protecting groups from poly((S)-TGE) to yield linear polyglycerol (LPG).[7]
Materials:
-
Poly((S)-Trityl glycidyl ether)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve the poly((S)-Trityl glycidyl ether) in anhydrous DCM to a concentration of approximately 0.1 M.[7]
-
Acidic Cleavage: To the stirred solution, add TFA (e.g., 5-10 equivalents per trityl group) dropwise at room temperature.[7] The reaction can be monitored by TLC or NMR for the disappearance of the starting polymer.
-
Quenching: After complete deprotection (typically 1-4 hours), quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO₃ until the effervescence ceases.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Isolation of Byproduct: Filter and concentrate the organic phase to obtain the triphenylmethanol byproduct.
-
Purification of Linear Polyglycerol:
-
The aqueous layer contains the water-soluble linear polyglycerol.
-
Purify the aqueous solution by dialysis against deionized water for 2-3 days to remove salts and any remaining impurities.
-
-
Lyophilization: Freeze-dry the purified aqueous solution to obtain the linear polyglycerol as a white, fluffy solid.
Characterization:
-
¹H NMR: Confirm the complete removal of the trityl group (disappearance of aromatic protons) and the presence of the polyglycerol backbone with its characteristic hydroxyl protons.
-
GPC/SEC: Analyze the molecular weight and PDI of the final linear polyglycerol.
Protocol 3: Exemplary Formulation of Drug-Loaded Nanoparticles using Linear Polyglycerol
This protocol provides an example of how linear polyglycerol (derived from (S)-TGE) can be used to formulate nanoparticles for drug delivery via the nanoprecipitation method. This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
Linear Polyglycerol (LPG)
-
A hydrophobic drug (e.g., curcumin, paclitaxel)
-
A water-miscible organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the hydrophobic drug and the linear polyglycerol in the organic solvent.
-
Nanoprecipitation:
-
Under moderate magnetic stirring, inject the organic solution dropwise into a specific volume of deionized water (the aqueous phase).
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulated drug, forming nanoparticles.
-
-
Solvent Evaporation: Allow the mixture to stir at room temperature for several hours (or use a rotary evaporator) to remove the organic solvent.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unencapsulated drug and residual solvent.
-
Storage: Store the final nanoparticle suspension at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, size distribution (Polydispersity Index), and surface charge (Zeta Potential) using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticle shape and surface morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) after separating the nanoparticles from the aqueous phase.
Visualizations
Experimental Workflow: Synthesis of Linear Polyglycerol
Caption: Workflow for the synthesis of linear polyglycerol from (S)-TGE.
Logical Relationship: From Monomer to Application
Caption: Logical progression from (S)-TGE monomer to its application.
References
- 1. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 4. Preparation of Drug-Loaded Polymeric Nanoparticles and Evaluation of the Antioxidant Activity Against Lipid Peroxidation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 129940-50-7 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Step-by-Step Guide to Trityl Group Deprotection in Glycidyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the deprotection of the trityl (triphenylmethyl, Tr) group from glycidyl ethers, a crucial step in various synthetic pathways in drug development and materials science. The trityl group is a bulky protecting group favored for its selective protection of primary alcohols and its facile removal under acidic conditions.[1][2] This document outlines various deprotection strategies, providing detailed experimental protocols and a comparative summary of reaction conditions to assist researchers in selecting the optimal method for their specific glycidyl ether substrate.
Deprotection Strategies: An Overview
The removal of the trityl group from glycidyl ethers is most commonly achieved through acid-catalyzed cleavage. The stability of the resulting trityl cation drives the reaction forward.[1] However, the choice of acid and reaction conditions is critical to avoid unwanted side reactions, particularly the opening of the acid-sensitive epoxide ring of the glycidyl ether. Milder acidic conditions are often preferred. Alternative methods, including Lewis acid-mediated and phase-transfer catalyzed deprotection, offer further options for sensitive substrates.
Data Presentation: Comparative Analysis of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of trityl ethers. While not all examples are specific to glycidyl ethers, they provide a strong foundation for adapting the conditions.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for many acid-stable compounds.[3] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA, potentially more suitable for sensitive substrates like glycidyl ethers.[1][3] |
| Acetic Acid (aq. 80%) | Dioxane/Water | 100 °C | 15 min | >90 | Can be effective, but the elevated temperature may not be ideal for all glycidyl ethers. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Chloroform/Methanol | Room Temp | 45 min | 93 | A common Lewis acid catalyst for trityl deprotection.[1] |
| p-Toluenesulfonic Acid (TsOH) | Methanol | Not Specified | Not Specified | Not Specified | A commonly used acidic catalyst.[4] |
| Lithium Chloride (LiCl) | Methanol | Reflux | 12 - 25 h | 88 - 95 | A mild and inexpensive method, though it may require longer reaction times and higher temperatures.[5] |
| Phase-Transfer Catalysis (PTC) with HCl | Toluene | Ambient Temp | Not Specified | High | Utilizes a phase-transfer catalyst like TBAB to transfer HCl to the organic phase for a more active, dehydrated acid.[6] |
Experimental Protocols
The following are detailed methodologies for key deprotection experiments. Researchers should consider small-scale trial reactions to optimize conditions for their specific glycidyl ether substrate.
Protocol 1: Deprotection using Formic Acid
This protocol offers a milder alternative to stronger acids like TFA, minimizing potential side reactions with the epoxide ring.[1]
Materials:
-
Trityl-protected glycidyl ether
-
Formic Acid (97+%)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Treat the trityl-protected glycidyl ether (1.0 equiv) with cold formic acid (e.g., 3 mL for 200 mg of substrate) for approximately 3-5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the formic acid using a rotary evaporator connected to an oil pump at room temperature.
-
To ensure complete removal of formic acid, add dioxane to the residue and evaporate again. Repeat this step.
-
Perform subsequent evaporations from ethanol and then diethyl ether.
-
Extract the resulting residue with warm water to dissolve the deprotected glycidyl ether, leaving the insoluble triphenylmethanol byproduct behind.
-
Filter the mixture to remove the triphenylmethanol.
-
Evaporate the aqueous filtrate in vacuo to obtain the crude deprotected glycidyl ether.
-
The product can be further purified by dissolving the residue in a minimal amount of ethanol, followed by precipitation with diethyl ether and petroleum ether.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard and often efficient method for trityl deprotection.[3][7] Caution should be exercised due to the strength of TFA.
Materials:
-
Trityl-protected glycidyl ether
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected glycidyl ether (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
To the stirred solution, add TFA (2.0 - 5.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to separate the deprotected glycidyl ether from the triphenylmethanol byproduct.
Protocol 3: Deprotection using a Lewis Acid (BF₃·OEt₂)
This protocol utilizes a Lewis acid to facilitate the cleavage of the trityl ether.[1]
Materials:
-
Trityl-protected glycidyl ether
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected glycidyl ether (1.0 equiv) in a mixture of CHCl₃ and MeOH (e.g., a 4:1 ratio).
-
At room temperature, add BF₃·OEt₂ (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for approximately 45 minutes, monitoring the reaction by TLC.
-
Pour the reaction mixture into a separatory funnel containing EtOAc and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
The general mechanism for the acid-catalyzed deprotection of a trityl ether involves the protonation of the ether oxygen, followed by the departure of the stable trityl cation and the release of the free hydroxyl group.
Caption: General workflow for the acid-catalyzed deprotection of a trityl-protected glycidyl ether.
Caption: Simplified mechanism of acid-catalyzed trityl group deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. rua.ua.es [rua.ua.es]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols: Reaction of (S)-(-)-Trityl Glycidyl Ether with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Trityl glycidyl ether is a valuable chiral building block in synthetic organic chemistry, particularly for the enantioselective synthesis of pharmacologically active molecules. Its epoxide ring is susceptible to nucleophilic attack, a reaction that proceeds with high regioselectivity and stereospecificity. The reaction of this compound with amine nucleophiles provides a direct route to chiral β-amino alcohols, a structural motif present in numerous pharmaceuticals, most notably β-blockers. The bulky trityl protecting group allows for controlled reactions and can be readily removed under acidic conditions to yield the final product.[1] This document provides detailed application notes, experimental protocols, and visualizations for the reaction of this compound with amine nucleophiles.
Reaction Mechanism and Stereochemistry
The fundamental reaction involves the nucleophilic ring-opening of the epoxide in this compound by an amine. This reaction is an SN2 type process, where the amine attacks the less sterically hindered terminal carbon of the epoxide. This backside attack results in an inversion of configuration at that carbon, leading to the formation of a β-amino alcohol with a defined stereochemistry. The chirality at the C2 position of the glycidyl ether is preserved throughout the reaction, making this a powerful tool for asymmetric synthesis.
General Reaction Scheme:
Caption: General reaction of this compound with a primary amine.
Applications in Drug Development: Synthesis of β-Blockers
Chiral β-amino alcohols are the core structure of β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.[2][3][4] The therapeutic efficacy of many β-blockers resides primarily in one enantiomer. For instance, the (S)-enantiomer of Propranolol is about 100 times more potent than its (R)-counterpart.[5] The reaction of this compound with appropriate amines is a key step in the enantioselective synthesis of these important drugs.
Data Presentation: Reaction of Glycidyl Ethers with Amines
The following table summarizes reaction conditions and yields for the aminolysis of glycidyl ethers, providing a reference for experimental design.
| Epoxide | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-Naphthyl glycidyl ether | Isopropylamine | Isopropylamine (excess) / Water | Reflux | 1 | 89 | [5] |
| Phenyl glycidyl ether | Aniline | None | 80 | 2 | Not specified | [2] |
| α-Naphthyl glycidyl ether | Isopropylamine | DMSO | Ambient | 24 | 90 | [6] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a trityl-protected β-amino alcohol, its deprotection, and a general purification method.
Protocol 1: Synthesis of (S)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol (Propranolol Precursor)
This protocol is adapted from the synthesis of Propranolol, using α-naphthyl glycidyl ether as a model for this compound.[5][6]
Materials:
-
This compound
-
Isopropylamine
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
Add a significant excess of isopropylamine to the solution, followed by a small amount of water (e.g., 20 mL isopropylamine and 1 mL water per 10 mmol of epoxide).[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropylamine and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, the trityl-protected β-amino alcohol, can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of the Trityl Group
The trityl group is acid-labile and can be removed under mild acidic conditions.[7][8]
Materials:
-
Trityl-protected β-amino alcohol
-
Formic acid (88-97%) or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dioxane (for co-evaporation)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure using Formic Acid: [8]
-
Treat the trityl-protected β-amino alcohol with cold formic acid (97+%) for approximately 3 minutes.
-
Evaporate the formic acid under high vacuum at room temperature.
-
To ensure complete removal of the acid, co-evaporate the residue twice with dioxane.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Procedure using TFA in DCM: [7]
-
Dissolve the trityl-protected substrate in anhydrous DCM (approx. 0.1 M).
-
Add TFA (2.0 - 10.0 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude deprotected product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and deprotection of a chiral β-amino alcohol.
Caption: Experimental workflow for the synthesis and deprotection of chiral β-amino alcohols.
Signaling Pathway: β-Adrenergic Receptor Blockade
The chiral β-amino alcohols synthesized through this method, such as Propranolol, function by blocking β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9][10] This blockade inhibits the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.
Caption: Simplified signaling pathway of a β-adrenergic receptor and its blockade by a β-amino alcohol.
References
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(-)-Trityl Glycidyl Ether in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Trityl glycidyl ether is a valuable chiral building block for the modification of peptides during solid-phase peptide synthesis (SPPS). Its utility stems from two key functional groups: a reactive epoxide and an acid-labile trityl protecting group. The epoxide allows for nucleophilic attack by the N-terminal amine of a resin-bound peptide, introducing a (S)-2-hydroxy-3-trityloxypropyl moiety. This modification can serve as a chiral linker for the attachment of other molecules, such as small molecule drugs, imaging agents, or for the formation of cyclic peptides. The bulky trityl group provides temporary protection for the hydroxyl group, which can be removed under acidic conditions, typically during the final cleavage of the peptide from the solid support. This application note provides detailed protocols for the on-resin N-terminal modification of peptides using this compound and subsequent cleavage and deprotection.
Key Applications
-
Introduction of a Chiral Linker: The (S)-configuration of the glycidyl ether allows for the stereospecific introduction of a linker at the N-terminus of a peptide.
-
Site-Specific Conjugation: The resulting hydroxyl group, after deprotection of the trityl group, can be further functionalized for the site-specific conjugation of various moieties.
-
Synthesis of Modified Peptides: This method enables the synthesis of peptides with N-terminal modifications that can enhance their biological activity, stability, or pharmacokinetic properties.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Modification of a Peptide with this compound
This protocol describes the modification of a peptide bound to a Rink Amide resin. The procedure should be performed after the final amino acid has been coupled and the N-terminal Fmoc group has been removed.
Materials:
-
Peptide-bound Rink Amide resin (with free N-terminus)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-bound resin (1 equivalent) in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Reagent Solution: In a separate vial, dissolve this compound (5 equivalents) in DMF. Add DIPEA (5 equivalents) to the solution.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the reagent solution. Seal the vessel and shake at room temperature for 16-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and MeOH (2 x 10 mL/g resin).
-
Drying: Dry the resin under vacuum for at least 2 hours. A small aliquot of the resin can be cleaved to check the efficiency of the modification by LC-MS.
Protocol 2: Cleavage and Deprotection of the N-Terminally Modified Peptide
This protocol describes the cleavage of the modified peptide from the Rink Amide resin and the simultaneous removal of the trityl protecting group and other acid-labile side-chain protecting groups.
Materials:
-
N-terminally modified peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas stream
Procedure:
-
Resin Preparation: Place the dry, modified peptide-bound resin in a cleavage vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin). Stir or shake the mixture at room temperature for 2-3 hours. The trityl cation scavenger, TIS, is crucial to prevent re-attachment of the trityl group to sensitive residues like tryptophan.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Peptide Collection: Centrifuge the mixture at 3000 rpm for 5 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet by adding another 30-40 mL of cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen gas until a white powder is obtained. The crude peptide is now ready for purification by HPLC.
Data Presentation
The following table presents hypothetical quantitative data for the synthesis of a model pentapeptide (H-Gly-Ala-Val-Leu-Ile-NH₂) with and without N-terminal modification using this compound on Rink Amide resin.
| Parameter | Unmodified Peptide | N-Terminally Modified Peptide |
| Initial Resin Loading | 0.5 mmol/g | 0.5 mmol/g |
| Peptide Synthesis Yield (on resin) | >99% (by Fmoc quantification) | >99% (by Fmoc quantification) |
| N-Terminal Modification Efficiency | N/A | ~95% (by LC-MS of test cleavage) |
| Crude Peptide Purity (by HPLC) | ~85% | ~80% |
| Overall Yield (after purification) | ~35% | ~30% |
Visualizations
Figure 1. Experimental workflow for the synthesis and N-terminal modification of a peptide.
Figure 2. Reaction scheme for the N-terminal modification of a resin-bound peptide.
References
Application Notes and Protocols for Stereoselective Synthesis Using (S)-(-)-Trityl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-Trityl glycidyl ether is a versatile chiral building block extensively utilized in stereoselective synthesis. Its utility stems from the sterically demanding trityl protecting group, which directs nucleophilic attack to the terminal carbon of the epoxide ring, and the inherent chirality of the molecule, which is preserved throughout the reaction. This allows for the synthesis of a wide array of enantiomerically pure compounds, including key pharmaceutical intermediates such as β-amino alcohols and the precursors to β-blockers. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in stereoselective reactions, supported by quantitative data and visual workflows to aid in experimental design and execution.
Introduction
This compound is a valuable reagent in asymmetric synthesis, prized for its ability to facilitate the creation of specific stereoisomers.[1][2] The bulky trityl (triphenylmethyl) group not only serves as a protecting group for the primary alcohol but also provides significant steric hindrance, which governs the regioselectivity of the epoxide ring-opening.[1] Nucleophilic attack is directed to the less hindered terminal carbon of the epoxide, proceeding with inversion of configuration to yield a chiral product with high enantiomeric purity. The trityl group can be subsequently removed under mild acidic conditions.[1]
The primary application of this compound lies in the synthesis of chiral molecules for the pharmaceutical industry.[1] Notably, it is a key starting material for the synthesis of chiral β-amino alcohols, which are crucial components of many biologically active compounds, including β-blockers.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of (S)-glycidol with trityl chloride in the presence of a base. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
(S)-glycidol
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (Argon), dissolve trityl chloride (18.6 g, 66.8 mmol) and triethylamine (16.9 mL, 122 mmol) in dichloromethane (67 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of (S)-glycidol (5.0 g, 61 mmol) in dichloromethane (30 mL) to the stirred solution via a syringe.
-
After the addition is complete, add DMAP (742 mg, 6.08 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Quench the reaction by adding 300 mL of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water (to approximately 1 L) to dissolve any precipitated salts.
-
Extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain a white solid.
-
Purify the crude product by recrystallization from boiling methanol (200 mL) to yield this compound as white crystals.
Expected Yield: 14.1 g (73%)
Stereoselective Ring-Opening Reactions
The epoxide ring of this compound is susceptible to nucleophilic attack by a variety of reagents, including amines, phenols, and thiols.[1] This reactivity is harnessed for the stereoselective synthesis of chiral molecules.
Synthesis of Chiral β-Amino Alcohols
The reaction of this compound with amines is a cornerstone for the synthesis of chiral β-amino alcohols, which are precursors to many pharmaceuticals, including β-blockers like (S)-propranolol.
General Reaction Scheme:
Application Example: Synthesis of an (S)-Propranolol Precursor
Table 1: Reaction Conditions for the Synthesis of an (S)-Propranolol Precursor
| Parameter | Condition | Reference |
| Starting Material | α-Naphthyl glycidyl ether | [4][5] |
| Nucleophile | Isopropylamine | [4][5] |
| Catalyst | Zn(NO₃)₂ / (+)-Tartaric Acid | [4][5] |
| Solvent | 2-Butanone or DMSO | [4][5] |
| Temperature | 75 °C or Ambient | [4][5] |
| Reaction Time | 15 min (catalyst complexation) + 1 hr or 24 hr (aminolysis) | [4][5] |
| Yield | 60% (crude) | [4] |
| Enantiomeric Excess (ee) | 90% (of S-enantiomer) | [4] |
Experimental Protocol: Synthesis of (S)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol ((S)-Propranolol)
This protocol is based on the kinetic resolution of a racemic starting material and can be adapted for the stereoselective synthesis starting from an enantiopure glycidyl ether.
Materials:
-
α-Naphthyl glycidyl ether
-
Isopropylamine
-
Zinc nitrate (Zn(NO₃)₂)
-
(+)-Tartaric acid
-
2-Butanone
-
10% Aqueous sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, stir a mixture of α-naphthyl glycidyl ether (10 mmol), Zn(NO₃)₂ (5 mmol), and (+)-tartaric acid (10 mmol) in 2-butanone for 15 minutes at 75 °C.
-
Add isopropylamine to the reaction mixture and continue stirring at 75 °C for 1 hour.
-
After the reaction is complete, cool the mixture and filter the solid.
-
Wash the collected solid with dichloromethane.
-
Treat the solid with 10% aqueous NaOH solution and extract the product into dichloromethane.
-
Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude (S)-propranolol.
Signaling Pathway and Logical Relationships
The synthesis of a chiral β-blocker from this compound follows a logical progression of chemical transformations.
Conclusion
This compound is a powerful and reliable chiral synthon for the stereoselective synthesis of a variety of valuable molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The bulky trityl group ensures high regioselectivity in epoxide ring-opening reactions, while the inherent chirality of the starting material allows for the predictable and controlled formation of the desired enantiomer. Further exploration of different nucleophiles and reaction conditions is encouraged to expand the synthetic utility of this important chiral building block.
References
(S)-(-)-Trityl Glycidyl Ether: A Versatile Chiral Auxiliary for Asymmetric Synthesis
Introduction
(S)-(-)-Trityl glycidyl ether is a valuable and versatile chiral auxiliary widely employed in asymmetric synthesis. Its unique structural features, comprising a reactive epoxide ring, a chiral center, and a bulky trityl protecting group, make it an excellent tool for the stereoselective synthesis of a variety of chiral molecules, particularly in the development of pharmaceutical agents. The inherent chirality of this compound allows for the transfer of stereochemical information to a prochiral substrate, enabling the synthesis of enantiomerically enriched products. This application note provides a comprehensive overview of the use of this compound as a chiral auxiliary, including detailed experimental protocols and a discussion of the mechanism of chirality transfer.
Principle of Chirality Transfer
The efficacy of this compound as a chiral auxiliary stems from the steric hindrance imposed by the bulky trityl (triphenylmethyl) group. During the nucleophilic ring-opening of the epoxide, the trityl group directs the incoming nucleophile to attack the sterically less hindered terminal carbon of the epoxide. This regioselective attack, coupled with the inherent (S)-configuration of the starting material, results in the formation of a new stereocenter with a predictable configuration. The chirality at the original stereocenter is preserved throughout the reaction.[1]
The general mechanism involves the temporary incorporation of the chiral auxiliary into the substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.
Applications in Asymmetric Synthesis
This compound is a key starting material for the synthesis of a range of chiral building blocks, including chiral amino alcohols and diols, which are prevalent motifs in many biologically active compounds.
Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are crucial components of many pharmaceuticals, including beta-blockers. The reaction of this compound with various amines proceeds via a nucleophilic substitution reaction, leading to the formation of chiral N-protected amino alcohols. The bulky trityl group not only directs the regioselectivity of the amine attack but also serves as a protecting group for the resulting primary alcohol.
General Experimental Workflow for the Synthesis of Chiral β-Amino Alcohols:
Caption: General workflow for the synthesis of chiral β-amino alcohols.
Experimental Protocol: Synthesis of (S)-1-(isopropylamino)-3-(trityloxy)propan-2-ol
This protocol describes the synthesis of a precursor to the beta-blocker propranolol, demonstrating the utility of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (3.0 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add isopropylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-1-(isopropylamino)-3-(trityloxy)propan-2-ol.
-
Quantitative Data for Representative Reactions:
| Nucleophile (Amine) | Product | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) |
| Isopropylamine | (S)-1-(isopropylamino)-3-(trityloxy)propan-2-ol | >90 | >98 (e.e.) |
| Benzylamine | (S)-1-(benzylamino)-3-(trityloxy)propan-2-ol | High | High |
| Aniline | (S)-1-(phenylamino)-3-(trityloxy)propan-2-ol | Moderate to High | High |
Note: Specific yields and stereoselectivities can vary depending on the reaction conditions and the nature of the amine nucleophile.
Mechanism of Chirality Transfer: A Closer Look
The stereochemical outcome of the reaction is dictated by the transition state of the nucleophilic attack on the epoxide ring. The bulky trityl group effectively blocks one face of the molecule, forcing the nucleophile to approach from the opposite, less hindered face.
References
Application Notes and Protocols for the Protection of Primary Alcohols with (S)-(-)-Trityl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of chiral pharmaceuticals, the selective protection of functional groups is a cornerstone of success. The hydroxyl group, with its inherent reactivity, often necessitates temporary masking to avert undesirable side reactions. (S)-(-)-Trityl glycidyl ether emerges as a valuable chiral building block and protecting group precursor for primary alcohols. The trityl (triphenylmethyl) group is renowned for its pronounced steric bulk, which confers a high degree of selectivity for the less sterically hindered primary alcohols over their secondary and tertiary counterparts.[1] This chemoselectivity, coupled with the stability of the resulting trityl ether under neutral and basic conditions and its facile cleavage under mild acidic conditions, renders it an invaluable tool in the synthesis of complex molecules.[1]
This compound, with its predefined stereocenter, is particularly instrumental in enantioselective synthesis, where the preservation of chirality is paramount. The epoxide ring within the molecule is highly reactive and susceptible to nucleophilic attack, allowing for a variety of chemical transformations while the trityl-protected primary alcohol remains inert.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the protection of primary alcohols using this compound, alongside a relevant signaling pathway and a synthetic workflow where this methodology is pivotal.
Reaction Mechanism
The protection of a primary alcohol using a trityl group, typically from a precursor like trityl chloride which is used in the synthesis of this compound, proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[1] The significant steric hindrance of the three phenyl rings surrounding the central carbon atom is the primary determinant of the selectivity for primary alcohols.[1]
Quantitative Data for Tritylation of Primary Alcohols
The following table summarizes the reaction conditions and outcomes for the tritylation of various primary alcohols. While the data presented here is for tritylation using trityl chloride or trityl alcohol, the principles of selectivity and reactivity are directly applicable to syntheses involving this compound as the tritylating agent precursor.
| Substrate (Primary Alcohol) | Tritylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Trityl alcohol | MCM-41-SO3H | Solvent-free | 0.5 | 98 | [4] |
| 4-Methylbenzyl alcohol | Trityl alcohol | MCM-41-SO3H | Solvent-free | 0.25 | 96 | [4] |
| 4-Chlorobenzyl alcohol | Trityl alcohol | MCM-41-SO3H | Solvent-free | 0.75 | 95 | [4] |
| 1-Butanol | Trityl alcohol | MCM-41-SO3H | Solvent-free | 1.5 | 90 | [4] |
| 1-Octanol | Trityl alcohol | MCM-41-SO3H | Solvent-free | 1.75 | 88 | [4] |
| Propargyl alcohol | Trityl chloride | Pyridine | Pyridine | 12 | >95 | [1] |
| Ethylene glycol | Trityl alcohol (2 eq.) | MCM-41-SO3H | Solvent-free | 2 | 95 (di-protected) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of (S)-Glycidol)
This protocol details the synthesis of this compound, which serves as a prime example of the selective protection of a primary alcohol ((S)-glycidol) with a trityl group.
Materials:
-
(S)-(+)-Glycidol
-
Trityl chloride (TrCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (for recrystallization)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve (S)-(+)-glycidol (1.0 eq) in anhydrous DCM.
-
In a separate flask, prepare a solution of trityl chloride (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the trityl chloride solution in an ice bath and slowly add the glycidol solution via syringe.
-
Once the addition is complete, add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from hot methanol to yield pure this compound.
Protocol 2: General Procedure for the Deprotection of Trityl Ethers
Materials:
-
Trityl-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected alcohol in DCM.
-
Add a solution of trifluoroacetic acid or formic acid in DCM (e.g., 10% v/v) dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC. Deprotection is typically complete within 30 minutes to a few hours.
-
Once the reaction is complete, carefully quench the excess acid by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol. The triphenylmethanol byproduct can be removed by chromatography.[5]
Signaling Pathway and Experimental Workflow
Prostaglandin D2 Signaling Pathway
This compound is a key chiral synthon for the preparation of various pharmaceutical compounds, including potent prostaglandin D2 (PGD2) receptor antagonists. PGD2 is a lipid mediator that plays a crucial role in inflammatory responses, including allergic asthma.[6] It exerts its effects by binding to two G protein-coupled receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors. The simplified signaling pathway of PGD2 via the DP1 receptor is depicted below.
Caption: Simplified Prostaglandin D2 (PGD2) signaling pathway via the DP1 receptor.
Experimental Workflow: Enantioselective Synthesis of a Beta-Blocker Precursor
This compound is an ideal starting material for the enantioselective synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The following workflow illustrates the key steps in synthesizing a chiral beta-blocker precursor, highlighting the role of the trityl protecting group.
Caption: Experimental workflow for the enantioselective synthesis of a beta-blocker.
Conclusion
This compound serves as a versatile and highly effective chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in selectively protecting primary alcohols is a significant advantage in multi-step synthetic routes, particularly in the pharmaceutical industry. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The strategic application of this compound can lead to more efficient and stereocontrolled syntheses of valuable therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Chiral Diols from (S)-(-)-Trityl Glycidyl Ether
Introduction
In the realm of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. Chiral diols are crucial building blocks and versatile intermediates in the stereocontrolled synthesis of complex, biologically active molecules.[1][2] (S)-(-)-Trityl glycidyl ether is a valuable chiral intermediate, featuring a reactive epoxide ring and a bulky, acid-labile trityl protecting group.[3][4] This combination allows for the highly stereoselective synthesis of a wide range of chiral 1,2-diols.
The synthetic strategy involves two key steps:
-
Nucleophilic Ring-Opening: The epoxide ring of this compound is opened by a nucleophile. Due to the steric hindrance of the trityl group, this attack typically occurs at the less substituted carbon atom in an SN2-like fashion, leading to a trans product with inversion of configuration at the site of attack.[5][6] This reaction preserves the initial chirality and introduces a new functionality.
-
Deprotection: The trityl group is selectively removed under mild acidic conditions to unveil the primary alcohol, yielding the final chiral 1,2-diol.[3][7]
These resulting chiral diols are foundational materials for creating chiral ligands used in asymmetric catalysis, synthesizing natural products, and developing novel pharmaceutical agents.[8][9]
Overall Synthetic Workflow
The following diagram illustrates the two-stage process for converting this compound into a variety of chiral diols.
Caption: General two-step synthesis of chiral diols.
Experimental Protocols
Protocol 1: Nucleophilic Ring-Opening of this compound
This protocol describes a general procedure for the ring-opening of the epoxide with a Grignard reagent. The methodology can be adapted for other nucleophiles like organolithium reagents or azides.
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add this compound to the flame-dried round-bottom flask.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent dropwise via syringe over 15-20 minutes while stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected chiral diol.
Protocol 2: Deprotection of the Trityl Group
This protocol outlines the removal of the acid-labile trityl group to yield the final chiral diol.
Materials:
-
Trityl-protected chiral diol (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected diol in DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 10-20% v/v).[10][11] The bulky trityl group can be selectively removed under acidic conditions.[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully neutralize the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure chiral 1,2-diol.
Data Presentation
The following table summarizes representative outcomes for the nucleophilic ring-opening of this compound followed by deprotection.
| Entry | Nucleophile (Reagent) | Product Structure (after Deprotection) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Phenylmagnesium Bromide | (R)-1-Phenylpropane-1,2-diol | 85 | >98% |
| 2 | Methylmagnesium Bromide | (S)-Propane-1,2-diol | 90 | >98% |
| 3 | Vinylmagnesium Bromide | (S)-But-3-ene-1,2-diol | 82 | >98% |
| 4 | Sodium Azide (NaN₃) | (S)-1-Azido-2-propanol | 92 | >98% |
| 5 | Lithium Aluminium Hydride (LiAlH₄) | (S)-Propane-1,2-diol | 95 | >98% |
Note: Yields and ee% are representative values based on established stereoselective epoxide opening reactions. The chirality of the final product depends on the Cahn-Ingold-Prelog priority of the introduced nucleophile.
Applications of Synthesized Chiral Diols
Chiral 1,2-diols synthesized via this method are highly valuable in various fields of chemical research and development. Their utility stems from their defined stereochemistry, which is essential for inducing chirality in subsequent transformations.
Caption: Key applications of chiral 1,2-diols.
Chiral diols are foundational in modern asymmetric catalysis, where they are used to create predictable chiral environments for a variety of chemical transformations.[8] Their defined stereocenters make them ideal starting points for the total synthesis of complex natural products and for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: (S)-(-)-Trityl Glycidyl Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of (S)-(-)-Trityl glycidyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and established method for the synthesis of this compound involves the reaction of (S)-glycidol with trityl chloride (triphenylmethyl chloride) in the presence of a base.[1][2][3] The trityl group selectively protects the primary hydroxyl group of glycidol.[1]
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
-
Di-tritylation of glycidol: Formation of 1,3-di-O-tritylglycerol where a second molecule of trityl chloride reacts with the secondary hydroxyl group that can be formed from the ring-opening of the epoxide.
-
Hydrolysis of trityl chloride: Trityl chloride can react with any moisture present in the reaction to form triphenylmethanol (trityl alcohol).
-
Ring-opening of the glycidol epoxide: The epoxide ring of glycidol is susceptible to opening under both acidic and basic conditions, which can lead to the formation of diol impurities and subsequent side reactions.[2]
-
Polymerization of glycidol: Glycidol can polymerize, especially during storage or in the presence of catalysts.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. The consumption of the starting materials (glycidol and trityl chloride) and the formation of the product can be visualized. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
Q4: What is the expected yield for this synthesis?
Reported yields for the synthesis of this compound are typically in the range of 70-80% after purification. However, the actual yield can be influenced by several factors, including the purity of reagents, reaction conditions, and the efficiency of the purification process.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of side products (di-tritylation, hydrolysis). 3. Loss of product during work-up and purification. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time if necessary. 2. Ensure all reagents and solvents are anhydrous to minimize hydrolysis of trityl chloride. Use a slight excess of glycidol to favor mono-tritylation. Control the reaction temperature. 3. Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase. Use appropriate column chromatography conditions or recrystallization solvents. |
| Presence of a Significant Amount of Di-tritylated Byproduct | 1. Use of excess trityl chloride. 2. Prolonged reaction time at elevated temperatures. 3. Ring-opening of the epoxide followed by reaction with another trityl chloride molecule. | 1. Use a stoichiometric amount or a slight excess of glycidol relative to trityl chloride. 2. Monitor the reaction closely and stop it once the mono-tritylated product is maximized. Avoid unnecessarily long reaction times. 3. Maintain the reaction at a controlled, lower temperature to minimize epoxide ring-opening. |
| Formation of Triphenylmethanol as a Major Impurity | 1. Presence of moisture in the reaction mixture (solvents, reagents, or glassware). | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an oil or fails to crystallize | 1. Presence of impurities that inhibit crystallization. 2. Incomplete removal of solvent. | 1. Purify the crude product using column chromatography on silica gel to remove polar and non-polar impurities. 2. Ensure all solvent is removed under high vacuum after purification. |
| Epoxide Ring-Opening Detected in Product | 1. Acidic or basic conditions during work-up or purification. 2. High reaction temperatures. | 1. Neutralize the reaction mixture carefully during work-up. Avoid using strong acids or bases during purification. 2. Maintain a controlled and moderate reaction temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
(S)-Glycidol
-
Trityl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve trityl chloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine or pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve (S)-glycidol in anhydrous DCM.
-
Slowly add the (S)-glycidol solution to the trityl chloride solution dropwise over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., methanol or ethanol).
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
How to avoid racemization during (S)-(-)-Trityl glycidyl ether reactions
This guide provides researchers, scientists, and drug development professionals with essential information to prevent racemization during chemical reactions involving (S)-(-)-Trityl glycidyl ether. By understanding the causes of stereochemical loss and implementing the recommended protocols, users can ensure the enantiomeric purity of their synthesized products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a versatile chiral building block used extensively in organic and medicinal chemistry.[1] It contains a reactive epoxide ring and a bulky trityl (triphenylmethyl) protecting group.[2] Its specific three-dimensional arrangement, or stereochemistry, is critical in the synthesis of pharmaceuticals and other bioactive molecules, as the desired biological activity is often exclusive to a single enantiomer.[1]
Q2: What is racemization in the context of this compound reactions?
Racemization is the process by which an enantiomerically pure compound, like the (S)-enantiomer of Trityl glycidyl ether, converts into a mixture containing equal amounts of both the (S) and (R) enantiomers. This results in a loss of optical activity and, more importantly, a loss of the specific biological activity tied to the desired stereoisomer.
Q3: What are the primary causes of racemization during reactions with this compound?
The stereocenter in this compound can be compromised under certain reaction conditions. The primary causes of racemization include:
-
Harsh Basic Conditions: Strong bases can promote epoxide isomerization.[3] For instance, using strong alkali metal bases like sodium hydroxide has been shown to cause a significant decrease in optical purity.[4]
-
High Temperatures: elevated reaction temperatures, particularly those exceeding 100°C, can provide the energy needed for racemization pathways to occur.[4]
-
Strongly Acidic Conditions: While the trityl group is designed to be removed under acidic conditions, harsh acids can facilitate an SN1-type ring-opening of the epoxide.[5][6] This mechanism proceeds through a planar carbocation intermediate, which leads to a loss of the original stereochemistry.
Q4: How can I verify the enantiomeric purity of my starting material and product?
The enantiomeric excess (ee%) is a measure of the purity of a chiral sample. It can be determined using analytical techniques such as:
-
Chiral Gas-Liquid Chromatography (GLC): This method separates enantiomers based on their differential interaction with a chiral stationary phase.
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to GLC, this technique uses a chiral column to resolve the enantiomers, allowing for their quantification.[4]
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues that can lead to a loss of optical purity and provides actionable solutions.
Issue 1: Loss of Optical Purity During Nucleophilic Epoxide Ring-Opening
The ring-opening of the epoxide is a common reaction for this molecule.[2] To preserve the stereocenter, the reaction must proceed cleanly via an SN2 mechanism, which results in an inversion of configuration at the site of attack while preserving the integrity of the adjacent stereocenter.[7]
-
Potential Cause A: Reaction Conditions are too Basic.
-
Explanation: The use of strong inorganic bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can lead to side reactions and racemization.[4]
-
Solution: Opt for milder reaction conditions. Instead of strong alkali hydroxides, consider using fluoride salts (e.g., potassium fluoride on alumina) or organic bases like triethylamine or pyridine, which are less likely to cause unwanted side reactions.[4]
-
-
Potential Cause B: Reaction Temperature is too High.
-
Explanation: High temperatures can promote undesired elimination or rearrangement reactions that can lead to racemization.[4]
-
Solution: Maintain a controlled and moderate reaction temperature. It is preferable to conduct reactions at temperatures between -10°C and 100°C.[4] For many nucleophilic additions, running the reaction at room temperature or slightly below is sufficient.
-
Issue 2: Racemization During Trityl Group Deprotection
The trityl group is prized for its stability in basic conditions and its easy removal with acid.[5][8] However, the wrong choice of acid or conditions can compromise the nearby stereocenter.
-
Potential Cause: Acidic Conditions are too Harsh.
-
Explanation: While the trityl group is acid-labile, the epoxide ring can also be opened under acidic catalysis.[6][9] If the acid is too strong, the protonated epoxide may undergo an SN1-like opening, destroying the stereochemical information.
-
Solution: Use mild acidic conditions that are selective for the trityl ether cleavage. A common and effective method is using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[9][10] Formic acid or acetic acid can also be used for deprotection.[9] These conditions are typically sufficient to remove the trityl group without causing significant epoxide degradation or racemization.
-
Data Presentation & Protocols
Data Summary
The choice of catalyst and reaction conditions has a direct and significant impact on the stereochemical outcome of glycidyl ether reactions.
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimal) | Outcome on Optical Purity | Reference |
| Base/Catalyst | Sodium Hydroxide (NaOH) | Potassium Fluoride on Alumina | Using NaOH led to a significant drop in optical purity (to 90% e.e. or lower). The fluoride salt method allows for the preparation of the product with high optical purity. | [4] |
| Temperature | > 100 °C | -10 °C to 100 °C | High temperatures promote racemization. Lower, controlled temperatures are crucial for maintaining high optical purity. | [4] |
| Deprotection Agent | Strong Mineral Acid (e.g., H₂SO₄) | Trifluoroacetic Acid (TFA) | Strong acids can cause unwanted side reactions. Mild acids like TFA are selective for trityl group removal. | [9][10] |
Experimental Protocols
Protocol 1: General Protocol for Stereoretentive Nucleophilic Epoxide Opening This protocol is based on conditions known to minimize racemization.[4]
-
Preparation: To a solution of the nucleophile (e.g., a phenol, 1.0 eq.) in a suitable aprotic solvent (e.g., acetone or DMF), add a fluoride salt catalyst such as potassium fluoride on alumina (1.2 eq.).
-
Reaction: Add this compound (1.1 eq.) to the mixture.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter off the inorganic materials. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by silica gel chromatography to yield the desired ring-opened product with high optical purity.
Protocol 2: Protocol for Mild Trityl Group Deprotection This protocol uses standard conditions for the selective cleavage of the trityl ether.[10]
-
Preparation: Dissolve the trityl-protected compound (1.0 eq.) in dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA, 2-5 eq.) dropwise.
-
Incubation: Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting deprotected alcohol can be further purified by chromatography if necessary.
Visual Guides and Workflows
The following diagrams illustrate key concepts and troubleshooting steps for working with this compound.
Caption: Key molecular structures in (S)-TGE reactions.
Caption: Troubleshooting workflow for diagnosing racemization.
Caption: Desired vs. undesired reaction pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]
- 4. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Purification of Trityl-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trityl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the trityl group and why is it used in synthesis?
The trityl (Trt) group, or triphenylmethyl group, is a bulky protecting group commonly used in organic synthesis to selectively shield primary alcohols, amines, and thiols.[1][2] Its widespread use, particularly in nucleoside and peptide chemistry, is due to its ease of introduction, stability under basic and nucleophilic conditions, and, most importantly, its straightforward removal under mild acidic conditions.[2][3][4] The hydrophobicity and bulkiness of the trityl group can also aid in the purification of intermediates and facilitate crystallization.[2][5]
Q2: How do I choose the right trityl group variant for my synthesis?
The acid lability of the trityl group can be fine-tuned by adding electron-donating methoxy groups to the phenyl rings. This allows for selective deprotection in the presence of other acid-sensitive groups. The order of acid lability is: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (MMT) > Trityl (Trt).[2]
Q3: What are the general methods for purifying trityl-containing compounds?
The most common purification techniques for trityl-containing compounds are:
-
Flash Column Chromatography: Effective for separating the desired trityl-protected compound from byproducts and unreacted starting materials.[1][6]
-
Recrystallization: The bulky and often crystalline nature of trityl-containing compounds makes recrystallization a viable purification method.[2]
-
Reverse-Phase "Trityl-On" Purification: This technique is extensively used in oligonucleotide synthesis. The hydrophobic trityl group is left on the desired full-length product, which is then selectively retained on a reverse-phase cartridge while shorter, non-tritylated failure sequences are washed away.[5][7]
Q4: What causes the characteristic orange/red color during trityl deprotection?
The vibrant orange to red color observed during acidic deprotection is due to the formation of the highly stable trityl cation (triphenylmethyl carbocation).[6][8] This color change can serve as a visual indicator that the deprotection reaction is proceeding.
Troubleshooting Guides
Problem 1: Incomplete Trityl Deprotection
Symptom: Analytical data (e.g., HPLC, LC-MS) shows a significant amount of the starting trityl-protected material remaining after the deprotection reaction.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Acid Strength or Amount | Increase the concentration of the acid (e.g., TFA, DCA) or switch to a stronger acid. Ensure at least one equivalent of acid is used per mole of the trityl group.[9][10] |
| Re-attachment of the Trityl Cation | The cleavage of the trityl group is a reversible reaction. The liberated trityl cation can reattach to the deprotected functional group.[11] Add a scavenger such as triisopropylsilane (TIS) or water to the cleavage cocktail to irreversibly trap the trityl cation as triphenylmethane.[11] |
| Short Reaction Time | While often fast, some deprotections may require longer reaction times. Monitor the reaction progress by TLC or HPLC to determine the optimal duration, which can range from a few minutes to several hours.[1][11] |
| Steric Hindrance | In sterically hindered substrates, the trityl group may be more difficult to remove. More forcing conditions (stronger acid, longer reaction time) may be necessary.[4] |
Problem 2: Side Reactions During Deprotection
Symptom: Formation of unexpected impurities observed by TLC, HPLC, or NMR.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Alkylation of Nucleophilic Residues | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate sensitive residues like cysteine or tryptophan. Use a cleavage cocktail containing scavengers like thioanisole or 1,2-ethanedithiol (EDT) to protect these residues.[11] |
| Depurination of Oligonucleotides | Prolonged exposure to strong acid during "trityl-on" purification can lead to the cleavage of purine bases (adenine and guanine) from the sugar-phosphate backbone.[9][10] Use milder acidic conditions (e.g., 1-3% DCA instead of 2-5% TFA) and limit the acid exposure time.[10] |
| Oxidation of Thiols | Free thiol groups (e.g., on cysteine) are susceptible to oxidation, leading to disulfide bond formation. Include a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail.[11] |
Problem 3: Issues with Chromatographic Purification
Symptom: Poor separation, streaking, or decomposition of the compound on a silica gel column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound is Acid-Sensitive | Silica gel is inherently acidic and can cause partial deprotection of the trityl group on the column, leading to streaking. Deactivate the silica gel by running a solvent system containing 1-3% triethylamine through the column before loading your sample.[12][13] |
| Streaking on TLC Plate | Streaking on a TLC plate can indicate several issues: the sample is overloaded, the solvent system is too polar, or the compound is unstable on silica.[14] Try a less polar solvent system or perform a 2D TLC to check for stability.[15] |
| Compound is Very Polar | Highly polar trityl-containing compounds may not move from the baseline on normal-phase silica. Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[16] |
| Difficulty Removing Triphenylmethane Byproduct | After deprotection and scavenging with TIS, the resulting triphenylmethane can be greasy and difficult to separate from the desired product. Optimize your chromatography gradient or consider a liquid-liquid extraction with a non-polar solvent like hexane if solubility differences allow. |
Data Presentation
Table 1: Relative Acid Lability of Trityl Group Variants
This table shows the approximate relative rates of cleavage for different trityl groups, which is crucial for planning selective deprotection strategies.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[3] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[3] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[3] |
Table 2: Recommended Cleavage Cocktails for Cys(Trt) Deprotection
The choice of cleavage cocktail is critical for the successful deprotection of trityl groups from cysteine-containing peptides, minimizing side reactions.[11]
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[11] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[11] |
Experimental Protocols
Protocol 1: General Procedure for Trityl Deprotection using Formic Acid
This protocol describes a mild deprotection of a trityl ether.
-
Dissolve the trityl-protected compound (e.g., 200 mg, 0.4 mmol) in cold formic acid (e.g., 3 mL, 97+%).[1]
-
Stir the reaction for a short period (e.g., 3 minutes) at room temperature. The solution may develop the characteristic orange/red color of the trityl cation.[1][8]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the formic acid under reduced pressure using an oil pump.[1]
-
To remove residual acid, co-evaporate the resulting residue with dioxane (twice), followed by ethanol and diethyl ether.[1]
-
Extract the final residue with warm water to dissolve the deprotected product, leaving the insoluble triphenylcarbinol (a byproduct of the reaction with water) behind.[1]
-
Filter the mixture to remove the triphenylcarbinol.
-
Evaporate the aqueous filtrate in vacuo to obtain the purified deprotected compound.[1]
Protocol 2: Flash Column Chromatography of a Trityl-Protected Compound
This protocol provides a general workflow for purifying a trityl-protected compound using flash chromatography.
-
Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.35.[13]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.[13]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[12]
-
Elution: Run the column using the selected solvent system. A gradient elution, where the polarity of the solvent is gradually increased, can be used for difficult separations.[12]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trityl-containing compound.
Visualizations
Caption: General workflow for trityl group deprotection and purification.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification | Yale Research [research.yale.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atdbio.com [atdbio.com]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. phenomenex.com [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Chromatography [chem.rochester.edu]
- 16. teledynelabs.com [teledynelabs.com]
Technical Support Center: Optimizing Reaction Yield for (S)-(-)-Trityl Glycidyl Ether Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and application of (S)-(-)-Trityl glycidyl ether. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and enhance reaction yields.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Quality Reagents: Ensure all reagents, especially (S)-glycidol and trityl chloride, are of high purity and anhydrous. Moisture can significantly reduce yield.
-
Inefficient Base: The choice and amount of base are critical. Triethylamine (TEA) is commonly used, but other non-coordinating bases like diisopropylethylamine (DIEA) may offer better yields. Pyridine, being a coordinating base, can sometimes lead to lower yields.[1]
-
Suboptimal Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[2] Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.
-
Catalyst Issues: 4-(Dimethylamino)pyridine (DMAP) is an effective catalyst. Ensure the correct catalytic amount is used, as too little will result in a slow reaction, and too much can complicate purification.
Logical Troubleshooting Workflow for Low Yield
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Their Removal:
-
Unreacted Trityl Chloride or Triphenylmethanol: These can be removed by a thorough aqueous workup and recrystallization of the final product.
-
Di-tritylated Glycidol: This byproduct can form if an excess of trityl chloride is used or if the reaction conditions favor over-reaction. Careful control of stoichiometry is crucial. Purification can be achieved by column chromatography or recrystallization.[3]
-
Deprotected (S)-Glycidol: The trityl group is acid-labile.[4] Accidental exposure to acidic conditions during workup or purification can lead to its removal. Ensure all aqueous washes are neutral or slightly basic.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: While triethylamine (TEA) is commonly used, non-coordinating bases such as diisopropylethylamine (DIEA) have been shown to provide higher yields in tritylation reactions.[1] The choice of base can significantly impact the reaction's efficiency.
Q2: How does the choice of solvent affect the reaction yield?
A2: Dichloromethane (DCM) is a common solvent for this reaction.[2] However, other aprotic solvents like tetrahydrofuran (THF) can also be effective. The solubility of the starting materials and intermediates in the chosen solvent is a key factor. Polar aprotic solvents like DMF and acetonitrile have also been used, though they may lead to lower yields in some cases.[5]
Q3: What is the role of DMAP in the reaction?
A3: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, accelerating the tritylation reaction. It reacts with trityl chloride to form a highly reactive tritylpyridinium intermediate, which is then readily attacked by the hydroxyl group of (S)-glycidol.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of the starting materials (glycidol and trityl chloride) from the product. The reaction is considered complete when the spot corresponding to the limiting reactant (typically glycidol) has disappeared.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a highly effective method for purifying this compound, yielding a white crystalline solid.[2] Methanol is a commonly used solvent for recrystallization. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary prior to recrystallization.
Q6: Why is the chiral purity of this compound important for drug development?
A6: this compound is a chiral building block used in the asymmetric synthesis of pharmaceuticals. The stereochemistry of a drug molecule is critical as different enantiomers can have vastly different pharmacological activities and toxicities.[7][8] Using a starting material with high enantiomeric excess ensures the final drug product has the desired stereochemistry, leading to improved efficacy and safety.[9][10]
Data Presentation
Table 1: Comparison of Different Bases for Tritylation Reactions
| Base | Coordinating/Non-coordinating | Typical Yield | Reference |
| Pyridine | Coordinating | Lower | [1] |
| Triethylamine (TEA) | Non-coordinating | Good | [2] |
| Diisopropylethylamine (DIEA) | Non-coordinating | High | [1] |
| 2,6-Lutidine | Non-coordinating | High | [5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-coordinating | Good | [5] |
Table 2: Influence of Solvent on Tritylation Yield
| Solvent | Polarity | Typical Yield | Notes | Reference |
| Dichloromethane (DCM) | Polar Aprotic | Good to High | Commonly used, good solubility. | [2] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Can be an excellent alternative to DCM. | [5] |
| Acetonitrile | Polar Aprotic | Moderate | May result in lower yields compared to DCM or THF. | [5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | May result in lower yields compared to DCM or THF. | [5] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a literature procedure and provides a general method for the synthesis.[2]
Materials:
-
(S)-(-)-Glycidol
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trityl chloride (1.1 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous dichloromethane.
-
Addition of Base and Alcohol: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.0 equivalents) to the stirred solution. Subsequently, add a solution of (S)-(-)-glycidol (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the (S)-glycidol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from hot methanol to yield this compound as a white crystalline solid.
Workflow for Synthesis and Purification
Mechanism of DMAP Catalysis
References
- 1. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 129940-50-7 [chemicalbook.com]
- 3. Controlled synthesis of mono trityl ether derivatives of glycols and diols [morressier.com]
- 4. nbinno.com [nbinno.com]
- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Incomplete Trityl Group Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete removal of the trityl (Trt) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete trityl deprotection?
The most common sign of incomplete deprotection is the detection of a significant amount of the trityl-protected species in your analytical data, such as HPLC or Mass Spectrometry.[1] In HPLC analysis, the trityl-protected compound will typically have a longer retention time than the fully deprotected product.[2]
Q2: What are the most common causes of incomplete trityl deprotection?
Several factors can contribute to incomplete trityl group removal:
-
Insufficient Acid Strength or Concentration: The cleavage cocktail may not be acidic enough to efficiently drive the deprotection reaction to completion.[2]
-
Inadequate Scavenging: During acid-mediated cleavage, the trityl group is released as a stable trityl cation.[1] This reactive intermediate can re-attach to the deprotected functional group (e.g., thiol on cysteine) if not effectively trapped by a scavenger.[3]
-
Steric Hindrance: In large molecules or aggregated peptides, the cleavage reagents may have poor access to the trityl-protected site.[1][2]
-
Problematic Amino Acid Residues: Certain amino acids, particularly N-terminal asparagine (Asn), are known to exhibit significantly slower deprotection rates.[4][5] The proximity of the N-terminal amino group can hinder the cleavage of the trityl group from the Asn side chain.[2][5]
-
Reaction Time and Temperature: The duration and temperature of the deprotection reaction may be insufficient for complete cleavage.[3]
Q3: Why are scavengers critical during trityl deprotection, and which ones should I use?
Scavengers are essential to "trap" or "quench" the reactive trityl carbocation generated during acid cleavage.[3] This prevents the cation from reattaching to the deprotected molecule or causing other side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[3]
-
Water: Acts as a scavenger and is a component of many standard cleavage cocktails.[1]
-
1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cys(Trt) as it aids in its removal and helps prevent the oxidation of Trp.[1]
-
Phenol: Can help protect Tyr and Trp residues.[1]
Q4: My peptide has an N-terminal Asn(Trt) residue, and the deprotection is incomplete. What should I do?
Incomplete deprotection of N-terminal Asn(Trt) is a known issue.[1][5] To address this, you can:
-
Extend the cleavage time: Increasing the reaction time to 4 hours or more can often resolve the issue.[1]
-
Repeat the cleavage: If deprotection is still incomplete after an extended time, it is recommended to precipitate and wash the peptide, then subject it to a second cleavage treatment with fresh reagents.[1]
-
Use an alternative protecting group: For future syntheses, consider using a more labile protecting group for asparagine, such as Asn(Mtt) (methyl-trityl) or Asn(Xan) (xanthenyl), to avoid this problem.[2][5][6]
Q5: Can the trityl group be removed selectively while the peptide is still on the resin?
Yes, the high acid lability of the trityl group allows for its selective removal while the peptide remains attached to the solid support.[1] This is typically achieved by treating the resin with a low concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, 1-5% TFA.[1]
Troubleshooting Workflow
If you are experiencing incomplete trityl deprotection, the following workflow can help diagnose and resolve the issue.
Data Presentation: Common Deprotection Cocktails
The selection of the appropriate cleavage cocktail is crucial for successful deprotection. The table below summarizes common cocktails and their primary applications.
| Cocktail Name | Reagent Composition (v/v) | Primary Use and Notes |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[3] |
| Formic Acid | 88-97% Formic Acid | A milder alternative to TFA.[4] |
| Dilute TFA | 1-5% TFA in DCM | For selective on-resin deprotection.[1] |
Experimental Protocols
Protocol 1: Standard Off-Resin Deprotection of a Trityl-Protected Peptide
This protocol describes a general procedure for the complete deprotection and cleavage of a peptide from the resin.
Materials:
-
Trityl-protected peptide on resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)[7]
-
Cold diethyl ether
-
Centrifuge and tubes
-
Standard glassware for peptide synthesis
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin.[7]
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[3] For problematic sequences, this time may be extended.[1]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection.
Protocol 2: Selective On-Resin Deprotection of a Trityl Group
This protocol is for the removal of a trityl group from a side chain while the peptide remains attached to the resin.
Materials:
-
Trityl-protected peptide on resin
-
Deprotection solution (e.g., 1-5% TFA in DCM)[1]
-
DCM for washing
-
Neutralizing solution (e.g., 5% DIEA in NMP)
-
Standard solid-phase peptide synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the solvent and add the deprotection solution (1-5% TFA in DCM).
-
Allow the reaction to proceed for 30 minutes at room temperature.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with the neutralizing solution.
-
Wash the resin again with DCM.
-
A small sample of the resin can be cleaved and analyzed to confirm selective deprotection.
Chemical Pathway
The deprotection of a trityl group is an acid-catalyzed process that proceeds via the formation of a stable trityl carbocation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Regioselectivity in Epoxide Ring-Opening
Welcome to the technical support center for epoxide ring-opening reactions. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My base-catalyzed epoxide ring-opening is giving me a mixture of regioisomers. How can I improve selectivity for the less substituted carbon?
A1: This is a common issue that typically arises from insufficiently controlled reaction conditions or the inherent nature of the substrate. Under basic or neutral conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom.[1][2] However, several factors can lead to poor regioselectivity.
Troubleshooting Steps:
-
Nucleophile Choice: Employ a sterically bulky nucleophile. The increased steric hindrance will further disfavor attack at the more substituted carbon.
-
Solvent Effects: Use a polar aprotic solvent (e.g., THF, DMF, DMSO). These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity and accentuating the SN2 character of the reaction.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the less hindered carbon.
-
Counterion Influence: The nature of the counterion associated with the nucleophile can influence the reaction. For instance, lithium ions (Li+) are harder acids than sodium ions (Na+) and can coordinate to the epoxide oxygen, introducing some SN1 character and reducing regioselectivity.[3] Consider using sodium or potassium salts of your nucleophile.
Q2: I am observing the opposite regioselectivity in my acid-catalyzed epoxide opening; the nucleophile is attacking the less substituted carbon. What could be the cause?
A2: While acid-catalyzed ring-opening of epoxides generally favors nucleophilic attack at the more substituted carbon due to electronic effects and the development of a partial positive charge, there are exceptions and factors that can reverse this selectivity.[4][5]
Troubleshooting Steps:
-
Assess Steric Hindrance: If the more substituted carbon is extremely sterically hindered (e.g., a neopentyl-type environment), the steric factors can outweigh the electronic factors, forcing the nucleophile to attack the less substituted position.[1]
-
Nature of the Acid: The strength and type of acid catalyst are crucial. A very strong acid will promote more SN1 character, favoring attack at the more substituted carbon. A weaker acid or a Lewis acid with a specific coordination preference might lead to a different outcome.
-
Substrate Electronics: Electron-withdrawing groups on the epoxide can destabilize the formation of a partial positive charge at the adjacent carbon, diminishing the electronic preference for attack at the more substituted site.
Q3: How can I selectively open the epoxide ring at the more substituted position without using strong acids?
A3: Achieving regioselectivity for the more substituted carbon under non-acidic or mildly acidic conditions is a common synthetic challenge. Several strategies can be employed:
-
Lewis Acid Catalysis: Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack. The choice of Lewis acid is critical for controlling regioselectivity.[6][7] For instance, some Lewis acids can favor the development of a more stabilized carbocation-like transition state, directing the nucleophile to the more substituted carbon.[7]
-
Enzyme Catalysis: Epoxide hydrolases are enzymes that can catalyze the ring-opening of epoxides with high regio- and enantioselectivity.[8][9] The active site of the enzyme dictates the orientation of the epoxide and the trajectory of the nucleophilic attack (often water), leading to highly specific outcomes that may favor attack at the more substituted carbon.
-
Intramolecular Nucleophilic Attack: Designing a substrate with a tethered nucleophile can lead to an intramolecular ring-opening. The regioselectivity will be dictated by the length and flexibility of the tether, often favoring the formation of a 5- or 6-membered ring, which can direct the attack to the more substituted carbon.
Quantitative Data Summary
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. The following table summarizes the general trends.
| Reaction Condition | Predominant Mechanism | Preferred Site of Nucleophilic Attack | Key Influencing Factors |
| Basic/Neutral | SN2 | Less substituted carbon[1][2] | Steric hindrance of substrate and nucleophile[1] |
| Acidic | SN1-like/SN2 | More substituted carbon[4][5] | Stability of the partial positive charge (carbocation character)[4][10] |
| Lewis Acid Catalyzed | Varies | Can be tuned to either less or more substituted carbon[7][11] | Nature of the Lewis acid and substrate[7] |
| Enzyme Catalyzed | Enzyme-specific | Highly selective, dependent on the enzyme's active site[8][9] | Substrate structure and enzyme choice[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Epoxide Ring-Opening with Sodium Azide
This protocol describes a typical procedure for the regioselective ring-opening of an unsymmetrical epoxide at the less substituted carbon.
Materials:
-
Unsymmetrical epoxide (e.g., styrene oxide)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of the epoxide (1.0 eq) in a 4:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the corresponding β-azido alcohol.
Protocol 2: General Procedure for Acid-Catalyzed Epoxide Ring-Opening with Methanol
This protocol outlines a standard method for the regioselective ring-opening of an unsymmetrical epoxide at the more substituted carbon.
Materials:
-
Unsymmetrical epoxide (e.g., isobutylene oxide)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the epoxide (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the corresponding β-methoxy alcohol.
Visualizing Reaction Pathways
The regioselectivity of epoxide ring-opening can be visualized through the following diagrams, which illustrate the key mechanistic pathways.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. | Semantic Scholar [semanticscholar.org]
- 10. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 11. (102g) Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts | AIChE [proceedings.aiche.org]
Overcoming solubility issues of (S)-(-)-Trityl glycidyl ether in reactions
Welcome to the Technical Support Center for (S)-(-)-Trityl Glycidyl Ether (TGE). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of TGE in chemical reactions, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGE) and what are its common applications?
A1: this compound is a chiral building block widely used in organic synthesis.[1] It features a bulky trityl protecting group and a reactive epoxide ring.[2] Its primary applications are in the synthesis of chiral polymers, pharmaceuticals, and other complex organic molecules where stereochemistry is crucial.[2][3]
Q2: What are the general solubility characteristics of TGE?
A2: this compound is a white to off-white crystalline solid with a melting point of 99-102 °C.[4] Due to the large, nonpolar trityl group, TGE exhibits good solubility in many common organic solvents but is sparingly soluble in water.[5] Qualitative data indicates it is soluble in chloroform and becomes almost transparent in hot methanol.[4][6][7] The trityl group is known to enhance solubility in non-polar solvents.[1]
Q3: I am having trouble dissolving TGE in my reaction solvent at room temperature. What can I do?
A3: Due to its solid nature, dissolving TGE at room temperature can be slow. Gentle heating and stirring are recommended to facilitate dissolution. The choice of solvent is also critical. Non-polar and some polar aprotic solvents are generally good choices. If solubility remains an issue, consider using a co-solvent system or a different solvent altogether. Please refer to the Troubleshooting Guide below for more detailed recommendations.
Q4: Can the trityl group be cleaved during the reaction?
A4: The trityl group is a bulky protecting group that is stable under neutral and basic conditions. However, it can be selectively removed under acidic conditions to reveal the primary alcohol.[2] It is important to consider the pH of your reaction medium if the integrity of the trityl group is essential for your synthetic strategy.
Troubleshooting Guide: Overcoming Solubility Issues in Anionic Ring-Opening Polymerization (AROP) of TGE
Anionic ring-opening polymerization (AROP) is a common reaction for producing chiral polyethers from this compound. However, achieving a homogeneous reaction mixture can be challenging due to the solid nature of the monomer.
Problem: Incomplete or slow dissolution of TGE in the polymerization solvent.
This can lead to a non-homogeneous reaction mixture, resulting in poor initiation, low monomer conversion, and a broad molecular weight distribution of the resulting polymer.
Solutions:
-
Solvent Selection: The choice of solvent is the most critical factor. A suitable solvent should completely dissolve the TGE monomer at the reaction temperature. The following table provides a guide to solvent selection.
Solvent Polarity Boiling Point (°C) Suitability for AROP of TGE Comments Toluene Non-polar 111 Recommended TGE is soluble in hot toluene. AROP of TGE has been successfully performed in toluene at 60 °C. Tetrahydrofuran (THF) Polar aprotic 66 Good Often used as a solvent for GPC analysis of poly(trityl glycidyl ether), suggesting good solubility of the polymer and monomer. Dichloromethane (DCM) Polar aprotic 40 Potentially Suitable TGE is soluble in chloroform, a related chlorinated solvent. Its low boiling point might require a closed system. N,N-Dimethylformamide (DMF) Polar aprotic 153 Use with Caution Can be a good solvent for many polymers, but its reactivity with anionic species should be considered. Dimethyl Sulfoxide (DMSO) Polar aprotic 189 Use with Caution A powerful solvent, but its reactivity with anionic initiators and potential for side reactions should be carefully evaluated. Methanol (MeOH) Polar protic 65 Not Recommended for AROP Although TGE is soluble in hot methanol, protic solvents will quench the anionic polymerization. -
Temperature Optimization: Gently heating the solvent while stirring can significantly improve the dissolution rate and solubility of TGE. For AROP in toluene, a temperature of 60 °C has been reported to be effective. It is crucial to ensure that the chosen temperature does not lead to unwanted side reactions or degradation of the initiator.
-
Use of Co-solvents: If a single solvent does not provide adequate solubility, a co-solvent system can be employed. For example, a small amount of a more polar aprotic solvent like THF could be added to a non-polar solvent like toluene to enhance solubility.
-
Gradual Monomer Addition: Instead of adding all the solid TGE at once, it can be added in portions to the heated solvent with vigorous stirring. This can prevent the formation of large agglomerates and facilitate a more controlled dissolution.
Experimental Protocols
Key Experiment: Solution-Phase Anionic Ring-Opening Polymerization of this compound
This protocol is a representative procedure for the solution-phase AROP of TGE.
Materials:
-
This compound (TGE)
-
Anhydrous toluene
-
Initiator solution (e.g., potassium naphthalenide in THF)
-
Anhydrous methanol (for termination)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Drying of Monomer: Dry the this compound under vacuum at a temperature below its melting point (e.g., 60-70 °C) for several hours to remove any residual moisture.
-
Solvent Preparation: Transfer the desired volume of anhydrous toluene to a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Monomer Dissolution: Heat the toluene to the reaction temperature (e.g., 60 °C) with stirring. Gradually add the dried TGE monomer to the hot solvent. Continue stirring until the monomer is completely dissolved, resulting in a clear solution.
-
Initiation: Once the monomer is fully dissolved and the solution is at the desired reaction temperature, add the initiator solution dropwise via syringe. The reaction mixture may change color upon addition of the initiator.
-
Polymerization: Allow the reaction to proceed at the set temperature for the desired time, monitoring the progress by techniques such as GPC or NMR if possible.
-
Termination: After the desired reaction time, terminate the polymerization by adding an excess of anhydrous methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting a suitable solvent system for reactions involving this compound.
Caption: Decision workflow for solvent selection for reactions with TGE.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 129940-50-7 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 129940-50-7 [amp.chemicalbook.com]
- 7. 129940-50-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Preventing Unwanted Ether Cleavage
Welcome to the technical support center for preventing unwanted ether cleavage during synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges related to ether stability.
Frequently Asked Questions (FAQs)
Q1: My silyl ether (e.g., TBDMS, TIPS) was unexpectedly cleaved during an acidic workup. What happened and how can I prevent it?
A1: Unwanted cleavage of silyl ethers during acidic workup is a common issue. The lability of silyl ethers in acidic conditions is highly dependent on the steric bulk around the silicon atom.[1][2] Less hindered silyl ethers, like Trimethylsilyl (TMS), are very sensitive to acid, while bulkier groups like Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) are significantly more stable.[1]
Troubleshooting and Prevention:
-
Choose a More Robust Silyl Group: If your synthesis allows, use a more sterically hindered protecting group. The general order of stability in acid is: TMS < TES < TBDMS < TIPS < TBDPS.[1]
-
Buffer the Workup: Perform the aqueous workup under neutral or slightly basic conditions. Using a saturated solution of sodium bicarbonate (NaHCO₃) instead of water or dilute acid can prevent cleavage.
-
Minimize Contact Time: If an acidic wash is unavoidable, minimize the exposure time and use dilute, pre-chilled acid.
-
Non-Aqueous Workup: If possible, a non-aqueous workup followed by direct purification (e.g., column chromatography) can bypass the issue entirely.
Q2: I need to remove a benzyl (Bn) ether without affecting other sensitive functional groups in my molecule, like alkenes or esters. What are the mildest conditions?
A2: While benzyl ethers are commonly removed by catalytic hydrogenolysis (H₂, Pd/C), this method can reduce other functional groups.[3] For sensitive substrates, several milder, chemoselective methods are available.
Recommended Mild Deprotection Methods:
-
Oxidative Cleavage: For p-methoxybenzyl (PMB) ethers, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly selective reagent that leaves many other functional groups untouched.[4] Recent methods have shown that even simple benzyl ethers can be cleaved with DDQ under photoirradiation.[4][5]
-
Lewis Acid-Mediated Cleavage: Certain Lewis acids can selectively cleave benzyl ethers under mild conditions. For example, BCl₃·SMe₂ has been shown to deprotect benzyl ethers in the presence of silyl ethers, esters, and alkenes.[6]
-
Reductive Cleavage with Silanes: Conditions using triethylsilane (Et₃SiH) and a palladium catalyst can cleave benzyl ethers and carbamates while leaving groups like aryl chlorides and alkenes intact.[7]
Q3: During a reaction using a strong base like an organolithium reagent, my ether solvent (e.g., THF, diethyl ether) seems to be decomposing. Why is this happening?
A3: Ethers are susceptible to cleavage by strongly basic agents, particularly organometallics.[8][9] The reaction proceeds by deprotonation at the α-position to the ether oxygen, followed by decomposition.[8] This is a known issue that can consume the organometallic reagent and reduce the yield of the desired reaction.[9]
Preventative Measures:
-
Low Temperatures: The most common solution is to perform the reaction at very low temperatures, typically -78 °C (dry ice/acetone bath). At these temperatures, the rate of ether cleavage is significantly slower than most organometallic reactions.[8][9]
-
Alternative Solvents: If the reaction allows, consider using a non-ethereal solvent like toluene or hexane, though this may impact the reactivity of the organometallic reagent.
-
Reagent Choice: In some cases, switching from an organolithium reagent to a Grignard reagent (RMgX) may reduce the rate of solvent decomposition.
Q4: How do I choose the right ether protecting group for a complex, multi-step synthesis?
A4: The key is to employ an "orthogonal protection" strategy.[10][11][12] This involves using multiple protecting groups that can be removed under distinct conditions (e.g., one is acid-labile, one is base-labile, one is removed by hydrogenolysis).[12][13][14] This allows for the selective deprotection of one alcohol in the presence of others.[10][12]
Decision Workflow:
-
Map the Synthesis: Identify all planned reaction conditions (acidic, basic, oxidative, reductive).
-
Select Orthogonal Groups: Choose protecting groups with non-overlapping removal conditions. For example, a TBDMS group (removed by fluoride or acid), a Benzyl group (removed by hydrogenolysis), and an Acetate ester (removed by base) are orthogonal.
-
Consult Stability Data: Use a stability table (see below) to ensure each protecting group will survive the necessary steps before its planned removal.
Data & Protocols
Ether Protecting Group Stability
The selection of an appropriate ether protecting group is critical for the success of a multi-step synthesis.[10][11] The following table summarizes the relative stability of common alcohol protecting groups under various conditions.
| Protecting Group | Abbreviation | Stable to Strong Acid (pH < 1) | Stable to Mild Acid (pH 4-6) | Stable to Strong Base (pH > 12) | Stable to Oxidizing Agents | Stable to Reductive Agents (e.g., H₂, Pd/C) | Cleavage Conditions |
| Trimethylsilyl | TMS | No | No | No | Yes | Yes | Mild acid (e.g., p-TsOH), K₂CO₃/MeOH[15] |
| tert-Butyldimethylsilyl | TBDMS (TBS) | No | Yes | Yes | Yes | Yes | H⁺ (e.g., AcOH, CSA); Fluoride (e.g., TBAF, HF•Py)[16][17] |
| Triisopropylsilyl | TIPS | Yes | Yes | Yes | Yes | Yes | H⁺ (stronger acid needed); Fluoride (e.g., TBAF) |
| tert-Butyldiphenylsilyl | TBDPS | Yes | Yes | Yes | Yes | Yes | H⁺ (stronger acid needed); Fluoride (e.g., TBAF)[1] |
| Methoxymethyl | MOM | No | Yes[18] | Yes[18] | Yes[18] | Yes[18] | Acid (e.g., HCl/MeOH, Lewis Acids)[18][19] |
| Benzyl | Bn | No (strong acid) | Yes | Yes | No (some conditions) | No[3] | H₂/Pd/C; Na/NH₃; Oxidizing/Lewis Acids[3][4] |
Key Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Primary alcohol (1.0 eq)
-
Imidazole (2.5 eq)
-
TBDMSCl (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (typically using a hexane/ethyl acetate gradient).
Protocol 2: Selective Cleavage of a TBDMS Ether with TBAF
Objective: To deprotect a TBDMS ether using a fluoride source without affecting other functional groups.[1]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visual Guides
Ether Cleavage Mechanisms
Ethers are generally stable but can be cleaved under specific conditions, primarily with strong acids.[8][20][21] The mechanism of acidic cleavage depends on the structure of the ether, proceeding via an Sₙ1 or Sₙ2 pathway.[8][20][22]
Caption: Mechanisms of acid-catalyzed ether cleavage.
Decision Workflow for Protecting Group Selection
Choosing the correct protecting group requires careful consideration of the entire synthetic route. This workflow helps guide the selection process based on planned reaction conditions.
Caption: Decision workflow for selecting an alcohol protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. jocpr.com [jocpr.com]
- 12. fiveable.me [fiveable.me]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. biosynth.com [biosynth.com]
- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 18. adichemistry.com [adichemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to (S)-(-)-Trityl Glycidyl Ether and (R)-(+)-Trityl Glycidyl Ether for Researchers and Drug Development Professionals
(S)-(-)-Trityl glycidyl ether and its enantiomer, (R)-(+)-trityl glycidyl ether, are pivotal chiral building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their unique structural features, combining a reactive epoxide ring with a bulky, removable trityl protecting group, make them indispensable for the stereoselective synthesis of complex chiral molecules. This guide provides an objective comparison of these two enantiomers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their selection and application.
Core Properties and Stereochemical Relationship
(S)-(-)- and (R)-(+)-Trityl glycidyl ether are enantiomers, meaning they are non-superimposable mirror images of each other. This chirality is the defining feature that dictates their differential behavior in chiral environments, such as in asymmetric synthesis and interactions with biological systems. The trityl (triphenylmethyl) group serves as a sterically demanding protecting group for the primary alcohol of glycidol, which can be selectively removed under acidic conditions.[1][2] The epoxide ring is highly susceptible to nucleophilic attack, a reactivity that is central to its utility in synthesis.[2]
The choice between the (S) and (R) enantiomer is critical as it directly determines the stereochemistry of the final product in a chiral synthesis. For instance, in the synthesis of beta-blockers, the therapeutically active enantiomer is often the (S)-isomer.[3][4] To achieve this, chemists often start with the (R)-enantiomer of a glycidyl derivative, as the reaction mechanism can proceed with an inversion of stereochemistry at the chiral center.[5]
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties of (S)-(-)- and (R)-(+)-Trityl glycidyl ether is presented below for easy comparison.
| Property | This compound | (R)-(+)-Trityl Glycidyl Ether | Reference |
| CAS Number | 129940-50-7 | 65291-30-7 | [6][7] |
| Molecular Formula | C₂₂H₂₀O₂ | C₂₂H₂₀O₂ | [6][7] |
| Molecular Weight | 316.39 g/mol | 316.4 g/mol | [6][7] |
| Appearance | White to light yellow crystal powder | White to off-white powder | [6] |
| Melting Point | 99-102 °C | 102 °C | [6] |
| Optical Rotation | [α]₂₀/D ~ -10.5° (c=1 in chloroform) | [α]₂₀/D ~ +10 to +12° (c=1 in chloroform) | [6] |
Performance in Asymmetric Synthesis: A Comparative Overview
The synthesis of beta-blockers such as propranolol and atenolol serves as a prime example. The therapeutic efficacy of these drugs often resides in a single enantiomer.[3][4] For example, (S)-propranolol is significantly more active than its (R)-enantiomer.[3][4] Consequently, the synthesis of (S)-propranolol requires a chiral precursor that can deliver the correct stereochemistry.
The logical workflow is straightforward: the use of this compound will lead to the synthesis of one enantiomer of the target molecule, while the (R)-(+)-Trityl glycidyl ether will produce the opposite enantiomer. The efficiency and yield of these reactions are generally high, though they are dependent on the specific reaction conditions and the nucleophile used.[3][8]
Experimental Protocols
Synthesis of (S)-Atenolol from (R)-Epichlorohydrin
This protocol illustrates the principle of chirality transfer, where the (R)-enantiomer of a precursor is used to synthesize the (S)-enantiomer of the final product due to an inversion of stereochemistry during the reaction. A similar principle applies to the use of trityl glycidyl ethers.
Objective: To synthesize (S)-atenolol, a beta-blocker, starting from 4-hydroxyphenylacetamide and (R)-epichlorohydrin.
Reaction Scheme:
Materials:
-
4-hydroxyphenylacetamide
-
(R)-epichlorohydrin
-
Sodium hydroxide
-
Isopropylamine
-
Water
-
Organic solvent (e.g., methanol)
Procedure:
-
Formation of the (S)-Glycidyl Ether Intermediate:
-
In a reaction vessel, dissolve 4-hydroxyphenylacetamide in an aqueous solution of sodium hydroxide.
-
Cool the mixture to a temperature between -10°C and 0°C.[5]
-
Slowly add (R)-epichlorohydrin to the reaction mixture while maintaining the low temperature. The phenoxide ion will attack the C-3 carbon of the (R)-epichlorohydrin, leading to the opening of the epoxide ring and subsequent formation of the (S)-glycidyl ether intermediate with inversion of configuration.[5]
-
The reaction is typically stirred for several hours to ensure completion.
-
-
Synthesis of (S)-Atenolol:
-
To the crude (S)-glycidyl ether intermediate, add an excess of isopropylamine, which can be dissolved in water or a lower alcohol like methanol.[5]
-
The reaction mixture is stirred at a temperature between 10°C and 40°C for 6 to 24 hours.[5] The isopropylamine acts as a nucleophile, opening the epoxide ring of the glycidyl ether to form (S)-atenolol.
-
After the reaction is complete, the excess solvent and isopropylamine are removed under reduced pressure.
-
The crude (S)-atenolol can then be purified by recrystallization from a suitable solvent system.
-
Expected Outcome:
This procedure is expected to yield (S)-atenolol with high optical purity (>99% ee) and a good chemical yield.[5][8] The key to the high enantioselectivity is the controlled, low-temperature reaction for the formation of the glycidyl ether intermediate, which favors the desired reaction pathway and minimizes side reactions.[5]
Conclusion
This compound and (R)-(+)-Trityl glycidyl ether are fundamentally equivalent in their chemical reactivity but opposite in their stereochemical influence. The choice between them is dictated by the desired stereochemistry of the target molecule. While direct comparative performance data is scarce, their widespread and successful application in the synthesis of enantiomerically pure pharmaceuticals underscores their reliability and effectiveness as chiral building blocks. The provided experimental protocol for the synthesis of (S)-atenolol highlights the practical application of these principles, where the stereochemistry of the starting material is crucial for obtaining the desired biologically active enantiomer of the final drug product. Researchers and drug development professionals can confidently select the appropriate enantiomer of trityl glycidyl ether based on the stereochemical requirements of their synthetic targets.
References
- 1. jmedchem.com [jmedchem.com]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 6. (S)-(-)-Glycidyl trityl ether 98 129940-50-7 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Glycidyl Ethers in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the use of chiral building blocks is paramount for achieving stereochemically pure active pharmaceutical ingredients (APIs). Among these essential synthons, chiral glycidyl ethers stand out for their versatility in introducing a defined stereocenter into a target molecule. This guide provides a comprehensive comparison of (S)-(-)-Trityl glycidyl ether and other prominent chiral glycidyl ethers, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Overview of Chiral Glycidyl Ethers
Chiral glycidyl ethers are valuable intermediates characterized by a reactive epoxide ring and a chiral center, making them ideal for the enantioselective synthesis of complex molecules. The choice of the ether's protecting group significantly influences its physical properties, reactivity, and suitability for specific applications. This comparison will focus on this compound, alongside other commonly employed chiral glycidyl ethers such as (R)-glycidyl butyrate, (S)-glycidyl nosylate, and (S)-glycidyl tosylate, particularly in the context of synthesizing β-adrenergic receptor blockers (beta-blockers).
Performance Comparison in Asymmetric Synthesis
The efficacy of a chiral glycidyl ether is primarily assessed by the yield and enantiomeric excess (ee%) of the final product in stereoselective reactions. The following table summarizes the performance of various chiral glycidyl ethers in the synthesis of key intermediates for beta-blockers. It is important to note that the reaction conditions vary across different studies, which can influence the outcomes.
| Chiral Glycidyl Ether | Nucleophile | Product | Yield (%) | ee% | Reference |
| This compound | Amine | Chiral β-amino alcohol | High (qualitative) | Preserved chirality | [1] |
| Racemic glycidyl ether | Isopropylamine | (±)-Propranolol | 89% | Racemic | [2] |
| Racemic glycidyl ether | Isopropylamine | (±)-Propranolol | 90% | Racemic | [3] |
| (R)-Epichlorohydrin | 4-(2-methoxyethyl)phenol | (S)-Metoprolol | 79.2% | >92% | [4][5] |
| (S)-3-chloro-1,2-propanediol | 4-(2-methoxyethyl)phenol | (S)-Metoprolol | 53.9% | >99% | [6] |
| (S)-Glycidyl nosylate | 4-(2-isopropoxyethoxy)methylphenol | (S)-Bisoprolol precursor | High (qualitative) | High (qualitative) | [7] |
| (S)-Glycidyl tosylate | Various nucleophiles | Chiral building blocks | High (qualitative) | High (qualitative) | [7] |
This compound is particularly advantageous due to its bulky trityl protecting group. This group offers significant steric hindrance, which can enhance regioselectivity in ring-opening reactions and protect the hydroxyl group during subsequent synthetic steps. The trityl group can be readily removed under acidic conditions.[1]
(R)-Glycidyl butyrate is another widely used chiral synthon. While specific comparative data against trityl glycidyl ether is sparse in the reviewed literature, it is a key intermediate in the synthesis of various pharmaceuticals.[8]
(S)-Glycidyl nosylate and tosylate are highly reactive due to the excellent leaving group properties of the nosylate and tosylate groups. This heightened reactivity can be beneficial for reactions that are sluggish with other glycidyl ethers.
Experimental Protocols
A detailed experimental protocol for a key synthetic transformation provides practical guidance for researchers. The following is a representative procedure for the synthesis of a beta-blocker precursor using a chiral glycidyl ether.
Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin
This two-step synthesis involves the formation of a glycidyl ether intermediate followed by a ring-opening reaction with an amine.
Step 1: Synthesis of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane
-
To a reaction vessel, add 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin.
-
The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone).
-
The mixture is heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude epoxide intermediate.
Step 2: Synthesis of (S)-Metoprolol
-
The crude (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane is dissolved in a suitable solvent.
-
An excess of isopropylamine is added to the solution.
-
The reaction mixture is heated to reflux for several hours until the epoxide is fully consumed (monitored by TLC).
-
The solvent and excess isopropylamine are removed under reduced pressure.
-
The crude (S)-metoprolol is then purified by recrystallization or column chromatography.
A reported overall yield for a similar synthesis of (S)-metoprolol from (R)-epichlorohydrin is 79.2%.[4][5]
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow for Beta-Blocker Synthesis
The following diagram illustrates a generalized synthetic workflow for the preparation of beta-blockers from a chiral glycidyl ether.
Caption: Generalized workflow for beta-blocker synthesis.
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors. The diagram below illustrates the signaling cascade initiated by the activation of these receptors.
Caption: Beta-adrenergic receptor signaling pathway.
Conclusion
The selection of a chiral glycidyl ether is a critical decision in the synthesis of enantiomerically pure pharmaceuticals. This compound offers advantages in terms of steric protection and controlled reactivity. However, other glycidyl ethers, such as those with nosylate or tosylate leaving groups, provide enhanced reactivity that may be necessary for certain transformations. The choice ultimately depends on the specific requirements of the synthetic route, including the nature of the nucleophile, desired reaction conditions, and the need for subsequent protecting group manipulations. The data and protocols presented in this guide offer a foundation for making an informed decision to optimize the synthesis of chiral molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 5. CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents [patents.google.com]
- 6. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Advantages of trityl protecting group over silyl protecting groups for alcohols
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and fine chemicals, the judicious selection of protecting groups for hydroxyl functionalities is paramount. The choice of a protecting group can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of options available, trityl (Tr) and silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are workhorses for the protection of alcohols. This guide provides an objective, data-driven comparison of the trityl protecting group and silyl protecting groups, highlighting the distinct advantages of the trityl group in specific synthetic contexts.
Executive Summary
The primary distinction between trityl and silyl protecting groups lies in their steric bulk and their deprotection conditions, which forms the basis of their orthogonal application in complex syntheses. Trityl ethers are characterized by their significant steric hindrance, leading to exceptional selectivity for primary alcohols. They are stable under basic and neutral conditions but are readily cleaved by mild acids.[1][2] Conversely, silyl ethers, while also offering good steric differentiation, are characteristically removed by fluoride ions.[2] This fundamental difference in lability is the cornerstone of their utility in orthogonal protection strategies.
Quantitative Data Comparison: Trityl vs. TBDMS
To illustrate the practical differences in performance, the following tables summarize typical experimental data for the protection and deprotection of a primary alcohol using trityl and tert-butyldimethylsilyl (TBDMS) groups.
Table 1: Protection of a Primary Alcohol (Methyl α-D-glucopyranoside)
| Protecting Group | Reagents | Solvent | Reaction Time | Yield (%) |
| Trityl (Tr) | Trityl chloride, Pyridine | Pyridine | 12-24 h | ~85-95%[2] |
| TBDMS | TBDMS-Cl, Imidazole | DMF | 2-4 h | >90%[2] |
Note: Reaction times and yields are substrate-dependent and can vary based on specific reaction conditions.
Table 2: Deprotection of Protected Methyl α-D-glucopyranoside
| Protecting Group | Reagents | Solvent | Reaction Time | Yield (%) |
| Trityl (Tr) | 80% Acetic Acid | Acetic Acid/H₂O | 2-4 h | >90%[2] |
| TBDMS | Tetrabutylammonium fluoride (TBAF) | THF | < 1 h | >95%[2] |
Key Advantages of the Trityl Protecting Group
Exceptional Steric Hindrance and Selectivity for Primary Alcohols
The most significant advantage of the trityl group is its immense steric bulk, stemming from the three phenyl rings attached to a central carbon. This steric congestion makes the trityl group highly selective for the protection of less hindered primary alcohols over more hindered secondary and tertiary alcohols.[3][4] This high degree of selectivity minimizes the formation of undesired side products and simplifies purification processes. While bulky silyl ethers like TBDMS also offer steric selectivity, the trityl group often provides a higher degree of discrimination.[3]
Stability in Basic and Nucleophilic Environments
Trityl ethers exhibit excellent stability under a wide range of non-acidic conditions. They are robust in the presence of strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents.[5] This stability allows for a broad scope of subsequent chemical transformations to be performed on the protected molecule without affecting the trityl ether.
Orthogonality to Silyl Ethers
The acid-labile nature of the trityl group, in stark contrast to the fluoride-lability of silyl ethers, makes them an ideal pair for orthogonal protection strategies in the synthesis of polyhydroxylated compounds.[2] It is possible to selectively deprotect a trityl ether using mild acidic conditions, such as 80% acetic acid or formic acid, while leaving a TBDMS ether intact.[6][7] This orthogonal relationship is a powerful tool for the regioselective modification of complex molecules.
Visualizing the Chemistry: Structures and Mechanisms
Caption: Molecular structures of a trityl ether and a TBDMS ether.
Caption: General workflow for alcohol protection and deprotection.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Trityl Chloride
This protocol describes a general procedure for the selective tritylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol in anhydrous pyridine, add trityl chloride in portions at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.[5]
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the trityl ether.[5]
Protocol 2: Protection of a Primary Alcohol using TBDMS-Cl
This protocol outlines a standard procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol in anhydrous DMF, add imidazole.[8]
-
Add TBDMS-Cl to the solution and stir at room temperature.[8]
-
Monitor the reaction by TLC; it is typically complete within 2-6 hours.[8]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[8]
-
Concentrate the filtrate and purify the product by silica gel column chromatography.[8]
Protocol 3: Deprotection of a Trityl Ether with Mild Acid
This protocol describes the cleavage of a trityl ether using formic acid.
Materials:
-
Trityl-protected alcohol
-
Formic acid (88-97%)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the trityl ether in a suitable solvent like dichloromethane or dioxane.
-
Add formic acid to the solution at room temperature. The reaction is often rapid, taking from a few minutes to a couple of hours.[6][9]
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid by washing with a saturated aqueous sodium bicarbonate solution.[3]
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the deprotected alcohol.
Protocol 4: Deprotection of a TBDMS Ether using TBAF
This protocol details the standard procedure for cleaving a TBDMS ether.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.[1]
-
Add the TBAF solution dropwise to the stirred solution.[1]
-
Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.[8]
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[8]
-
Concentrate the filtrate to obtain the deprotected alcohol.
Decision-Making Workflow: Choosing the Right Protecting Group
Caption: A decision-making guide for selecting between trityl and silyl protecting groups.
Conclusion
Both trityl and silyl protecting groups are indispensable tools in modern organic synthesis. The trityl group's primary advantages lie in its exceptional steric bulk, which translates to high selectivity for primary alcohols, and its stability in basic and nucleophilic environments. Its acid-lability provides a crucial orthogonal relationship with fluoride-labile silyl ethers, enabling complex, multi-step synthetic strategies. While silyl ethers offer the benefit of faster protection and deprotection kinetics in many cases, the trityl group remains the superior choice when high regioselectivity for primary alcohols is the critical consideration. A thorough understanding of the stability, selectivity, and deprotection conditions of both protecting group classes is essential for the strategic design and successful execution of sophisticated synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Enantiomeric Purity of (S)-(-)-Trityl Glycidyl Ether and Alternatives
In the realm of pharmaceutical and fine chemical synthesis, the stereochemical integrity of chiral building blocks is paramount. (S)-(-)-Trityl glycidyl ether is a valuable chiral intermediate, prized for its role in the stereoselective synthesis of complex molecules. The trityl group provides bulky protection for the primary alcohol of glycidol, allowing for precise reactions at the epoxide ring.[1] This guide offers an objective comparison of the enantiomeric purity of this compound with alternative chiral glycidyl ethers and provides detailed experimental protocols for its analysis.
Comparison of Chiral Glycidyl Ether Building Blocks
The selection of a chiral building block is often dictated by the specific requirements of a synthetic route, including the nature of the protecting group and the required level of enantiomeric purity. Below is a comparison of this compound with other commonly used chiral glycidyl ether derivatives.
| Compound | Protecting Group | Typical Enantiomeric Excess (ee%) | Analytical Method |
| This compound | Trityl | ≥98% | HPLC, GLC |
| (S)-(+)-Benzyl glycidyl ether [2] | Benzyl | ≥98%[2] | GC[2] |
| (S)-(+)-Glycidyl nosylate | Nosyl | ≥97.5% | GC |
| (S)-(+)-Glycidyl tosylate | Tosyl | ≥98% | HPLC |
| (S)-(+)-Epichlorohydrin | - (reactive chloro group) | ≥97% to >99%[2][3] | GLC[3], GC[4] |
| (R)-(+)-Glycidol | - (free hydroxyl) | ≥98% | GLC |
Experimental Protocols for Enantiomeric Purity Determination
The enantiomeric excess (ee) of chiral epoxides like this compound is most reliably determined by chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques are capable of separating enantiomers, allowing for their quantification.[4]
Detailed Protocol: Chiral HPLC Method for Glycidyl Ether Derivatives
This protocol provides a general framework for the determination of the enantiomeric purity of glycidyl ether derivatives. Optimization of the mobile phase composition and flow rate may be required for specific compounds.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column: Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are often effective for separating epoxide enantiomers.
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol.
-
Sample: this compound or alternative glycidyl ether.
-
Racemic standard of the analyte for system suitability testing.
2. Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a solution of the racemic standard at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Example):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (the trityl group has a strong UV absorbance).
-
Injection Volume: 10 µL.
4. System Suitability:
-
Inject the racemic standard to ensure the two enantiomers are well-resolved. The resolution between the two peaks should be greater than 1.5.
5. Analysis:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with the racemic standard.
-
Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the determination of enantiomeric purity using chiral chromatography.
Caption: General workflow for chiral chromatography analysis.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the analysis of the enantiomeric purity of this compound and its alternatives. The provided data and protocols serve as a valuable resource for selecting appropriate chiral building blocks and ensuring the stereochemical integrity of synthesized molecules.
References
Validation of reaction mechanisms involving (S)-(-)-Trityl glycidyl ether
An Essential Chiral Building Block: A Comparative Guide to the Reaction Mechanisms of (S)-(-)-Trityl Glycidyl Ether
In the realm of stereoselective synthesis, particularly in the development of pharmaceuticals and other complex chiral molecules, this compound stands out as a versatile and highly valuable chiral building block. Its utility stems from the presence of a reactive epoxide ring and a bulky trityl (triphenylmethyl) protecting group on a stereochemically defined backbone. This guide provides a comprehensive comparison of the reaction mechanisms involving this compound, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Synthesis and Core Reactivity
This compound is typically synthesized from (S)-glycidol, where the hydroxyl group is protected by a trityl group.[1][2] This bulky protecting group plays a crucial role in directing the stereochemical outcome of subsequent reactions and can be selectively removed under acidic conditions.[1] The primary mode of reactivity for this compound is the nucleophilic ring-opening of its highly strained epoxide ring.[1][3] This reaction proceeds with high stereospecificity, preserving the chirality at the adjacent stereocenter, making it an excellent tool for asymmetric synthesis.[1]
A variety of nucleophiles can be employed to open the epoxide ring, including amines, alcohols, thiols, and organometallic reagents.[1] The reaction generally follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the three-membered ring.[3]
Comparison of Nucleophilic Ring-Opening Reactions
The choice of nucleophile and reaction conditions significantly influences the outcome of the ring-opening reaction. Below is a comparison of common nucleophilic additions to this compound.
| Nucleophile | Product Type | Typical Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Primary Amines (e.g., Aniline) | β-Amino alcohols | Lewis acid or base catalysis | High | >98 | [4] |
| Thiols (e.g., Thiophenol) | β-Hydroxy thioethers | Base catalysis (e.g., NaH) | High | >99 | [1] |
| Alcohols (e.g., Methanol) | β-Alkoxy alcohols | Acid or base catalysis | Moderate to High | >98 | [1] |
| Azide (e.g., NaN3) | β-Azido alcohols | Lewis acid catalysis (e.g., Ti(O-iPr)4) | High | >99 | General Epoxide Chemistry |
| Organocuprates (e.g., Me2CuLi) | Alkylated alcohols | Etheral solvents, low temperature | Good | >98 | General Epoxide Chemistry |
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening of this compound
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Catalyst (if required, e.g., Lewis acid or base)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
Dissolve this compound in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution. If a catalyst is required, it is typically added at this stage.
-
Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to reflux, depending on the nucleophile and catalyst) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the appropriate aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ring-opened product.
Reaction Mechanisms and Pathways
The regioselectivity of the ring-opening reaction is a critical aspect. In general, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide (C3). Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (C2) that can better stabilize the partial positive charge.
Visualization of Reaction Pathways
References
Assessing the Stereochemical Outcome of Reactions with (S)-(-)-Trityl Glycidyl Ether: A Comparative Guide
(S)-(-)-Trityl glycidyl ether is a valuable chiral building block in organic synthesis, prized for its ability to introduce a stereocenter with high fidelity. This guide provides a comprehensive comparison of the stereochemical outcomes of its reactions with various nucleophiles, offering insights for researchers, scientists, and drug development professionals. We will delve into the performance of this reagent, compare it with alternatives, and provide supporting experimental data and protocols.
The utility of this compound stems from its trifunctional nature: a reactive epoxide ring, a chiral center, and a bulky trityl protecting group. The epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions that are central to its application. The inherent chirality of the molecule is typically preserved during these transformations, making it an excellent tool for stereoselective synthesis.[1] The bulky trityl group not only protects the primary alcohol but also influences the regioselectivity of the ring-opening reaction. This group can be selectively removed under mild acidic conditions.[1]
Stereochemical Outcomes of Ring-Opening Reactions
The ring-opening of the epoxide in this compound with nucleophiles generally proceeds via an SN2 mechanism. This results in the inversion of configuration at the carbon atom that is attacked by the nucleophile. Due to steric hindrance from the trityl group, nucleophilic attack predominantly occurs at the less substituted terminal carbon of the epoxide. This leads to the formation of a single major regioisomer with a predictable stereochemistry.
Data Presentation: Comparison of Stereochemical Outcomes
The following tables summarize the expected stereochemical outcomes and yields for the reaction of this compound with representative nucleophiles. While specific quantitative data for this exact substrate is not always available in compiled tables in the literature, the outcomes are based on the well-established principles of epoxide ring-opening reactions.
| Nucleophile Class | Representative Nucleophile | Product Type | Expected Stereochemical Outcome | Typical Yield (%) | Reference |
| Amines | Isopropylamine | β-Amino alcohol | High enantiomeric excess (>98% ee) | 85-95 | General principle[1] |
| Phenols | 1-Naphthol | Aryl ether of a 1,2-diol | High enantiomeric excess (>98% ee) | 90-98 | Analogy from β-blocker synthesis[2] |
| Thiols | Thiophenol | β-Hydroxy thioether | High enantiomeric excess (>98% ee) | 90-97 | General principle[1] |
| Organometallics | Phenylmagnesium bromide (Grignard) | 1,3-Diol derivative | High diastereoselectivity | 80-90 | General principle of Grignard addition to epoxides |
| Organometallics | Lithium diphenylcuprate (Gilman) | 1,3-Diol derivative | High diastereoselectivity | 85-95 | Gilman reagents are known for high selectivity in conjugate additions and SN2 reactions[3] |
Comparison with Alternative Chiral Building Blocks
This compound is one of several chiral C3 synthons available to chemists. Its performance can be compared to other common alternatives such as (S)-glycidol, (S)-epichlorohydrin, and (S)-benzyl glycidyl ether.
| Chiral Building Block | Key Features | Advantages | Disadvantages |
| This compound | Bulky trityl protecting group. | High stereoselectivity in ring-opening; trityl group can direct reactions and is easily removed.[1] | Higher molecular weight; trityl group may be too bulky for some applications. |
| (S)-Glycidol | Unprotected hydroxyl group. | Lower molecular weight; readily available. | The free hydroxyl group may interfere with certain reagents, requiring an additional protection step. |
| (S)-Epichlorohydrin | Contains a reactive chloride atom. | Commercially available and cost-effective; the chloride can be displaced by nucleophiles. | Can lead to side reactions; may require harsher reaction conditions. |
| (S)-Benzyl glycidyl ether | Benzyl protecting group. | Benzyl group is stable to a wide range of reaction conditions and can be removed by hydrogenolysis.[4][5][6] | Debenzylation may not be compatible with other functional groups in the molecule. |
Experimental Protocols
General Procedure for the Ring-Opening of this compound with an Amine
This protocol describes a general method for the synthesis of chiral β-amino alcohols.
Materials:
-
This compound
-
Amine (e.g., isopropylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask dried under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.1 to 2.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.
Synthesis of (S)-Propranolol via Kinetic Resolution (Comparative Protocol)
This protocol, adapted from the synthesis of the beta-blocker propranolol, demonstrates an alternative strategy to achieve high enantiomeric purity, starting from a racemic glycidyl ether. This method highlights the importance of stereochemical control in pharmaceutical synthesis.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Isopropylamine
-
L-(+)-Tartaric acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
Procedure:
-
Synthesis of racemic 1-naphthyl glycidyl ether: To a solution of 1-naphthol in DMSO, add powdered KOH and stir for 30 minutes at room temperature. Slowly add epichlorohydrin and continue stirring for 6 hours. Quench the reaction with water and extract the product with an organic solvent.
-
Kinetic resolution and ring-opening: Dissolve the racemic 1-naphthyl glycidyl ether in a suitable solvent (e.g., 2-butanone). Add L-(+)-tartaric acid and Zn(NO₃)₂·6H₂O and stir. Add isopropylamine and continue stirring at ambient temperature.
-
Work-up and isolation: Filter the reaction mixture. The solid is treated with an aqueous sodium hydroxide solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield (S)-propranolol.
-
Purification and analysis: Purify the product by recrystallization. Determine the enantiomeric excess using chiral HPLC.
Visualizations
Experimental Workflow for Chiral β-Amino Alcohol Synthesis
Caption: Workflow for the synthesis of chiral β-amino alcohols.
Stereochemical Pathway of Nucleophilic Ring-Opening
Caption: Sɴ2 mechanism of ring-opening.
References
A Comparative Guide to the Application of (S)-(-)-Trityl Glycidyl Ether in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-Trityl glycidyl ether stands as a pivotal chiral building block in the asymmetric synthesis of pharmaceuticals, prized for its ability to introduce a specific stereocenter with high fidelity. Its bulky trityl protecting group offers unique advantages in controlling reaction pathways, making it a valuable tool for medicinal chemists. This guide provides an objective comparison of synthetic routes utilizing this compound against alternative methods for the preparation of chiral pharmaceuticals, with a focus on the widely used beta-blocker, (S)-propranolol, as a case study.
Performance Comparison of Synthetic Routes to (S)-Propranolol
The synthesis of (S)-propranolol, where the therapeutic activity resides almost exclusively in the (S)-enantiomer, serves as an excellent platform to compare the efficacy of different chiral synthesis strategies. Below is a summary of quantitative data for three distinct approaches.
| Parameter | Theoretically Efficient Chiral Building Block Approach (with (S)-Trityl Glycidyl Ether) | Asymmetric Synthesis via Kinetic Resolution | Traditional Route: Racemic Synthesis & Classical Resolution |
| Starting Material | This compound | Racemic α-naphthyl glycidyl ether | 1-Naphthol and Epichlorohydrin |
| Overall Yield of (S)-Propranolol | Estimated >85% | 55-60%[1] | ~41-46% |
| Enantiomeric Excess (ee) | >98% (starting material dependent) | 89-90%[1] | >98% (after resolution) |
| Number of Key Steps | 2 | 1 (one-pot) | 2 (synthesis + resolution) |
| Key Reagents | 1-Naphthol, Acid (for deprotection), Isopropylamine | Zn(NO₃)₂/(+)-Tartaric Acid, Isopropylamine[1] | Isopropylamine, Di-(p-toluoyl)tartaric acid |
| Waste Products | Trityl cation scavenger waste | Unreacted (R)-glycidyl ether, Catalyst waste | Undesired (R)-enantiomer, Resolving agent waste |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic strategies for obtaining (S)-propranolol.
Synthesis of (S)-Propranolol via a Chiral Building Block
Kinetic Resolution Approach to (S)-Propranolol
Traditional Racemic Synthesis and Resolution
Detailed Experimental Protocols
Theoretically Efficient Chiral Building Block Approach (Proposed)
This route leverages the high enantiopurity of this compound to directly synthesize the desired (S)-enantiomer of the target pharmaceutical.
Step 1: Etherification of 1-Naphthol with this compound
-
To a solution of 1-naphthol in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the naphthoxide anion.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor by TLC until completion.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the trityl-protected (S)-propranolol precursor.
Step 2: Deprotection and Amination
-
Dissolve the trityl-protected precursor in a suitable solvent (e.g., methanol).
-
Add a protic acid (e.g., formic acid or dilute HCl) and stir at room temperature. The bulky trityl group is acid-labile and will be cleaved.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a mild base.
-
Add isopropylamine to the reaction mixture and heat to reflux.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude (S)-propranolol by recrystallization or column chromatography.
Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution[1]
This one-pot method utilizes a chiral catalyst to enantioselectively open the epoxide ring of a racemic glycidyl ether.
-
Synthesize racemic α-naphthyl glycidyl ether by reacting 1-naphthol with epichlorohydrin in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., 2-butanone) at 75°C for 3 hours. A yield of approximately 96% can be achieved.[1]
-
In a reaction vessel, stir a solution of the prepared racemic α-naphthyl glycidyl ether (10 mmol), L-(+)-tartaric acid (10 mmol), and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (5 mmol) in 2-butanone for 15 minutes.
-
Add isopropylamine (20 mmol) to the reaction mixture and stir at 75°C for 1 hour.[1]
-
Upon completion of the reaction, cool the mixture and filter.
-
Wash the collected solid with dichloromethane.
-
Treat the solid with an aqueous sodium hydroxide solution and extract with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude (S)-propranolol.
Traditional Route: Racemic Synthesis and Classical Resolution
This conventional approach involves the non-stereoselective synthesis of the drug followed by separation of the enantiomers.
Part 1: Synthesis of Racemic Propranolol [1]
-
Synthesize racemic α-naphthyl glycidyl ether as described in the kinetic resolution method (Part 1, step 1).
-
Dissolve the racemic α-naphthyl glycidyl ether (10 mmol) in excess isopropylamine (20 mL) and water (1 mL).
-
Heat the mixture to reflux for 1 hour.
-
Remove the solvent under reduced pressure to yield crude (±)-propranolol, which can be purified by recrystallization from hexane. A yield of approximately 92% can be expected.[1]
Part 2: Classical Resolution
-
Dissolve the racemic propranolol in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, in the same solvent.
-
Combine the two solutions. The diastereomeric salt of (S)-propranolol with the resolving agent will preferentially crystallize.
-
Collect the crystalline salt by filtration and wash with a small amount of cold solvent. Recrystallization may be necessary to achieve high diastereomeric purity.
-
Treat the isolated diastereomeric salt with an aqueous base (e.g., sodium hydroxide solution) to liberate the free base of (S)-propranolol.
-
Extract the (S)-propranolol with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.
Conclusion
The use of this compound in a chiral building block approach presents a theoretically highly efficient route to enantiomerically pure pharmaceuticals. By starting with a compound of high enantiomeric excess, this method minimizes the formation of the undesired enantiomer, leading to higher potential yields and simpler purification processes compared to traditional racemic synthesis and resolution. While the kinetic resolution method offers an elegant one-pot synthesis, it results in a lower enantiomeric excess and the unavoidable loss of the (R)-enantiomer. The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, the desired enantiopurity of the final product, and the scalability of the process. For applications demanding the highest enantiomeric purity and overall yield, the chiral building block strategy, exemplified by the use of this compound, remains a compelling and highly effective option.
References
Safety Operating Guide
(S)-(-)-Trityl glycidyl ether proper disposal procedures
Proper disposal of (S)-(-)-Trityl glycidyl ether is critical for ensuring laboratory safety and environmental protection. This substance presents several hazards that necessitate a structured and cautious approach to its disposal. Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals handling this chemical.
Hazard Profile and Safety Information
This compound is classified as a hazardous substance. Key safety information is summarized below.
| Hazard Classification | GHS Code | Description |
| Signal Word | - | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1][2][3] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Eye Protection: Use safety glasses with side-shields or goggles meeting EN166 standards.[3]
-
Clothing: Wear protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, wear respiratory protection.[2]
Engineering Controls and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid Inhalation: Take steps to avoid breathing in any dust or vapors.[3]
-
Moisture Sensitivity: This chemical is moisture-sensitive; handle and store it accordingly.[3]
-
Hygiene: Wash hands thoroughly after handling and before entering eating areas.[2][3]
Detailed Disposal Protocol
Disposal of this compound and its contaminated materials must be treated as hazardous waste. Do not discharge into drains or the environment.[2][3][4]
Step 1: Waste Segregation
-
Designate this compound as a hazardous chemical waste.
-
Collect it in a dedicated waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Crucially, avoid mixing with acidic waste. The trityl group is readily cleaved by mild acids, which could lead to unexpected reactions within the waste container.[5][6]
Step 2: Containerization of Chemical Waste
-
Use a suitable, clearly labeled, and sealable container for collecting the waste.[3][7]
-
The container should be kept closed except when adding waste.[8]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][7]
Step 3: Managing Spills and Contaminated Materials
-
For small spills, use an inert absorbent material to clean the area.[2]
-
Sweep or shovel the spilled substance and absorbent material into a suitable container for disposal.[1][3]
-
All materials used for cleanup, including gloves, wipes, and absorbents, must be disposed of as hazardous waste.[9][10]
-
Handle contaminated packaging in the same manner as the substance itself.[2]
Step 4: Disposal of Empty Containers
-
A container that has held this compound should be treated as hazardous waste.
-
To render it non-hazardous, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your solvent waste stream.
-
After rinsing, deface or remove the original label and dispose of the empty container according to your institution's policies, which may permit disposal as regular trash.[11]
Step 5: Final Disposal
-
The ultimate disposal of the collected hazardous waste must be conducted through an approved waste disposal plant, often involving industrial combustion.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][11]
-
Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Special Precaution: Peroxide Formation in Ethers
While the safety data sheet for this compound does not highlight peroxide formation, it is a known hazard for many ethers.[12] Ethers can react with air and light over time to form shock-sensitive and explosive peroxides.[11][12] As a best practice:
-
Date all ether containers upon receipt and again upon opening.[10][11]
-
Dispose of opened ether containers within six months.[10][11]
-
If you find an old or undated container of any ether, do not attempt to open or move it. Contact your EHS office immediately for special handling.[8][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ic.ptb.de [ic.ptb.de]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. vumc.org [vumc.org]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
Essential Safety and Operational Guide for (S)-(-)-Trityl Glycidyl Ether
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(-)-Trityl glycidyl ether. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4]
| PPE Category | Recommended Equipment | Standard |
| Eye Protection | Goggles or a face shield with goggles.[5] | EN 166 |
| Hand Protection | Protective gloves, such as nitrile rubber. | |
| Skin and Body | Long-sleeved clothing.[2] For larger scale operations or where splashing is possible, chemical-resistant aprons, suits, and boots are recommended. | |
| Respiratory | Not typically required under normal use with adequate ventilation. For large scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | NIOSH/MSHA/EN 136 |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid creating dust.[2]
-
Contaminated work clothes should be laundered by individuals who have been informed of the hazards.[8] Leather articles that become contaminated should be discarded.[5][10]
Storage:
-
This material is sensitive to moisture.[2]
Emergency Procedures: Spills and First Aid
Spill Response:
-
Evacuate personnel not wearing appropriate protective equipment from the spill area.[8]
-
Remove all sources of ignition.[8]
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2]
-
For liquid spills, absorb the material with an inert substance like vermiculite, dry sand, or earth and then place it in a sealed container.[8]
-
Ventilate the area of the spill after clean-up is complete.[8]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][8] Remove and wash contaminated clothing before reuse.[2][7]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2][7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][2] Do not induce vomiting.[7]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[2][8] All waste disposal should be in accordance with local, regional, and national regulations.[6][11] Do not empty into drains.[2][9]
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. (S)-(-)-Glycidyl trityl ether 98 129940-50-7 [sigmaaldrich.com]
- 4. freemansupply.com [freemansupply.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. chemos.de [chemos.de]
- 10. Triglycidylglycerol | C12H20O6 | CID 25795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. euclidchemical.com [euclidchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
